Alexa Fluor 647 NHS Ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H47N3O16S4 |
|---|---|
Peso molecular |
942.1 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |
Clave InChI |
WTYBXOVGGRVXPB-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
Alexa Fluor 647 NHS Ester: A Technical Guide for Advanced Researchers
An in-depth examination of the properties, applications, and protocols for this far-red fluorescent dye, tailored for researchers, scientists, and professionals in drug development.
Alexa Fluor 647 NHS Ester is a premier fluorescent labeling reagent widely utilized in biological research and drug discovery. This succinimidyl ester derivative of the bright and photostable Alexa Fluor 647 dye is engineered for the covalent attachment to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides. Its exceptional brightness, high water solubility, and pH insensitivity over a broad range make it a robust tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques such as dSTORM.[1][2][3][4]
Core Physicochemical and Spectral Properties
The Alexa Fluor 647 dye is a sulfonated cyanine (B1664457) dye, which contributes to its high water solubility and reduced tendency for aggregation.[2] The N-hydroxysuccinimidyl (NHS) ester moiety provides a highly efficient and specific reaction with primary aliphatic amines, forming a stable amide bond. This reaction is most effective in an alkaline pH range, typically between 8.3 and 8.5, where the primary amine groups are deprotonated and thus more nucleophilic.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various sources. These parameters are crucial for designing and interpreting fluorescence-based experiments.
Table 1: Spectral and Photophysical Properties
| Property | Value |
| Excitation Maximum (Ex) | ~651 nm[3][6] |
| Emission Maximum (Em) | ~672 nm[3][6] |
| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | ~0.15[2] |
| Spectrally Similar Dyes | Cy5™[3] |
Table 2: Chemical and Storage Information
| Property | Value |
| Molecular Weight | ~1250 g/mol [3][6] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester |
| Reactivity | Primary amines |
| Solubility | Soluble in DMSO and DMF[4][6] |
| Storage (Powder) | ≤ -20°C, desiccated, protected from light[7][8][9] |
| Storage (DMSO Stock Solution) | ≤ -20°C for up to 12 weeks[5] |
Reaction Mechanism and Experimental Workflow
The conjugation of this compound to a biomolecule is a straightforward yet pH-dependent process. The NHS ester reacts with the unprotonated primary amine of a lysine (B10760008) residue or the N-terminus of a protein to form a stable covalent amide bond.
References
- 1. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fr]
- 5. fluidic.com [fluidic.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Far-Red Fluorescent Dye | TargetMol [targetmol.com]
Alexa Fluor 647 NHS Ester chemical structure and properties
For researchers, scientists, and drug development professionals, Alexa Fluor 647 NHS Ester stands as a premier fluorescent label for biomolecule conjugation. Its exceptional brightness, photostability, and pH insensitivity make it a versatile tool in a multitude of applications, from cellular imaging to flow cytometry. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use.
Chemical Structure and Reaction Mechanism
This compound is an amine-reactive fluorescent dye. The core structure consists of a sulfonated cyanine (B1664457) dye, which is responsible for its spectral properties, and a N-hydroxysuccinimidyl (NHS) ester functional group. The NHS ester allows for the covalent attachment of the fluorophore to primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, forming a stable amide bond.
The chemical formula for this compound is C₃₉H₄₇N₃O₁₆S₄, and its IUPAC name is 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate[1].
Reaction of this compound with a primary amine on a protein.
Physicochemical and Spectroscopic Properties
Alexa Fluor 647 is characterized by its far-red fluorescence, high quantum yield, and large extinction coefficient, contributing to its exceptional brightness. It is also highly water-soluble and its fluorescence is insensitive to pH over a broad range.[2][3]
Table 1: Spectroscopic Properties of this compound
| Property | Value | Source |
| Excitation Maximum (nm) | 650 - 655 | [4][][6] |
| Emission Maximum (nm) | 665 - 680 | [4][][6] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~239,000 - 270,000 | [2][4][6] |
| Quantum Yield | ~0.33 | [4][7] |
| Stokes Shift (nm) | 15 - 22 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~942.05 - 1250 g/mol | [1][4][8] |
| Molecular Formula | C₃₉H₄₇N₃O₁₆S₄ | [1] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [2][4] |
| Photostability | High, >10x higher than fluorescein | [4] |
| Solubility | Water-soluble | [2] |
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and antibodies with this compound.
Preparation of Reagents
-
Protein Solution: The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester. The protein solution must also be free of extraneous proteins like BSA.[2][4]
-
Reaction Buffer: A 1 M sodium bicarbonate solution (pH 8.3-8.5) is typically used to raise the pH of the protein solution to the optimal range for the conjugation reaction.[1][2]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[2][4]
Antibody/Protein Labeling Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.
-
Prepare the Protein Solution:
-
To 1 mg of antibody in 0.5 mL of amine-free buffer, add 50 µL of 1 M sodium bicarbonate to adjust the pH to ~8.3.
-
-
Perform the Labeling Reaction:
-
Add the freshly prepared this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is recommended.[2]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[2][4]
-
Purification of the Labeled Conjugate
It is crucial to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method.
-
Prepare the Column:
-
Use a desalting column, such as Sephadex G-25, appropriate for the volume of the labeling reaction.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
-
Separate the Conjugate:
-
Apply the reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
Characterization of the Conjugate (Optional)
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).
Workflow for Protein Labeling with this compound.
Applications
The exceptional properties of Alexa Fluor 647 have led to its widespread adoption in various advanced applications:
-
Super-Resolution Microscopy: Its photoswitching behavior makes it suitable for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[4]
-
Flow Cytometry: The brightness and photostability of Alexa Fluor 647 allow for the detection of rare cell populations and the analysis of low-abundance surface markers.[4]
-
Immunofluorescence Imaging: Conjugated to antibodies, it provides bright and specific staining of cellular targets in both fixed and live cells.
-
High-Content Screening: Its far-red emission minimizes autofluorescence from cells and cellular components, improving the signal-to-noise ratio.
References
A Deep Dive into NHS Ester Chemistry for Protein Labeling: A Technical Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Among the various bioconjugation techniques available, the use of N-hydroxysuccinimide (NHS) esters for modifying primary amines on proteins remains a widely adopted and robust method. This technical guide provides an in-depth exploration of the NHS ester reaction, detailing its mechanism, critical parameters, and practical considerations to enable researchers to achieve optimal and reproducible protein labeling.
The Core Principle: Amine-Reactive Chemistry
NHS esters are highly reactive compounds designed to form stable amide bonds with primary amino groups (-NH2) present on proteins.[1][2] These primary amines are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) (Lys, K) residues.[2][3] Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of a protein's three-dimensional structure, making them readily accessible for conjugation.[2]
The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable amide bond between the label and the protein.[4]
Visualizing the Reaction Mechanism
The chemical transformation at the heart of NHS ester labeling can be visualized as follows:
Key Factors Influencing Labeling Efficiency
The success of an NHS ester labeling reaction is critically dependent on several experimental parameters. Careful optimization of these factors is necessary to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The Critical Parameter
The pH of the reaction buffer is the most crucial factor governing the efficiency of NHS ester labeling.[5][6] The reaction is strongly pH-dependent because the primary amine on the protein must be in its unprotonated, nucleophilic state to react with the NHS ester.[5][7]
-
Optimal pH Range: The optimal pH for the reaction is typically between 7.2 and 8.5.[2][3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[5][6] Phosphate-buffered saline (PBS) at pH 7.4 can also be used, although the reaction will be slower.[8]
-
Low pH: At a pH below ~7, the majority of primary amines will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[5][6]
-
High pH: At a pH above 8.5-9.0, the rate of hydrolysis of the NHS ester increases significantly.[2][5] This competing reaction with water reduces the amount of NHS ester available to react with the protein, thereby lowering the labeling efficiency.[9][10]
Competing Reaction: Hydrolysis
NHS esters are susceptible to hydrolysis, a reaction where the ester is cleaved by water. This reaction is a significant competitor to the desired aminolysis (reaction with the amine).[9][10] The rate of hydrolysis is highly dependent on pH.[2]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 1: Stability of NHS Esters at Different pH Values. Data compiled from Thermo Fisher Scientific.[2]
This table clearly illustrates that as the pH increases, the stability of the NHS ester decreases dramatically. Therefore, while a slightly basic pH is required to deprotonate the amines, an excessively high pH will lead to rapid degradation of the labeling reagent.
Reagent Concentration and Molar Ratio
The concentration of both the protein and the NHS ester, as well as their molar ratio, will influence the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[1][8]
-
Protein Concentration: A higher protein concentration (typically 1-10 mg/mL) generally leads to higher labeling efficiency.[1][5]
-
Molar Excess of NHS Ester: A molar excess of the NHS ester over the protein is typically used to drive the reaction forward. The optimal molar excess can range from 8-fold to 50-fold, depending on the protein and the desired DOL.[5][11] It is often necessary to perform small-scale pilot experiments to determine the optimal ratio for a specific application.[8]
Temperature and Incubation Time
The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[6][8] Lowering the temperature can help to minimize hydrolysis of the NHS ester, which can be beneficial if the reaction needs to be performed over a longer period.[3]
Buffer Composition
It is critical to use an amine-free buffer for the labeling reaction.[8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[3] Suitable buffers include phosphate, bicarbonate, HEPES, and borate (B1201080) buffers.[2]
Experimental Workflow: A Step-by-Step Guide
A typical experimental workflow for labeling a protein with an NHS ester involves several key steps, from preparation to purification and characterization.
References
- 1. biotium.com [biotium.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Core Mechanism: A Technical Guide to Alexa Fluor 647 NHS Ester
For researchers, scientists, and professionals in drug development, precise molecular labeling is paramount for accurate biological analysis. Alexa Fluor 647 NHS Ester is a widely utilized fluorescent dye for covalently attaching a bright, photostable, far-red emitting fluorophore to biomolecules. This guide provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action: Covalent Amide Bond Formation
The functionality of this compound lies in the chemical reactivity of the N-hydroxysuccinimidyl (NHS) ester group.[1][2][3] This group is an amine-reactive moiety that specifically targets primary amines (R-NH₂) present on biomolecules.[1][4][5][6] The most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[7][8]
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the Alexa Fluor 647 dye to the target molecule. The N-hydroxysuccinimide is released as a byproduct.[3]
The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.[7][9] The optimal pH range for the reaction is typically between 8.3 and 8.5.[7] At a lower pH, primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at a significantly higher pH, the rate of hydrolysis of the NHS ester increases, where water molecules compete with the primary amines in reacting with the ester.[7][8][10] This hydrolysis results in an inactive carboxylic acid form of the dye, reducing the overall labeling efficiency.
Quantitative Data Summary
For effective experimental design and data interpretation, understanding the physicochemical properties of this compound is crucial. The following tables summarize the key quantitative data for this fluorophore.
Table 1: Spectroscopic Properties
| Property | Value |
| Excitation Wavelength (Ex) | 651 nm[1] |
| Emission Wavelength (Em) | 672 nm[1] |
| Molar Extinction Coefficient | 270,000 cm⁻¹M⁻¹[1] |
| Spectrally Similar Dyes | Cy5™[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester[1] |
| Reactivity | Primary amines[1] |
| Molecular Weight | ~1250 Da[1] |
| pH Sensitivity | pH-insensitive from pH 4 to 10[1][2] |
| Solubility | Water-soluble[1][2] |
Detailed Experimental Protocol
This section provides a generalized protocol for labeling proteins with this compound, compiled from various sources.[7][11][12][13] It is recommended to optimize the protocol for specific proteins and desired degrees of labeling.
1. Preparation of Reagents
-
Protein Solution:
-
The protein should be dissolved in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[13]
-
Buffers containing Tris or glycine (B1666218) are not recommended as they will compete for reaction with the NHS ester.[9][13]
-
Impurities like bovine serum albumin (BSA) or gelatin should be removed.[11][13]
-
The optimal protein concentration for labeling is typically 2-10 mg/mL.[13][14]
-
-
Labeling Buffer:
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[11]
-
2. Labeling Reaction
-
Combine the protein solution with the labeling buffer.
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 molar ratio is often recommended.[13]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][14]
3. Purification of the Labeled Conjugate
-
After the incubation, the unreacted dye must be removed from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[11][15]
-
The column should be equilibrated with a suitable storage buffer, such as PBS at pH 7.2.
-
The first colored band to elute from the column is the labeled protein, while the later, slower-moving band is the free dye.
4. Storage of the Conjugate
-
The purified protein conjugate should be stored at 4°C, protected from light.[12]
-
For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[4][11]
References
- 1. This compound (Succinimidyl Ester) | LabX.com [labx.com]
- 2. XFD647 NHS Ester | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]
- 7. fluidic.com [fluidic.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of amine-reactive fluorescent dyes, their core principles, applications, and detailed methodologies for their use in biological research and drug development.
Introduction to Amine-Reactive Fluorescent Dyes
Amine-reactive fluorescent dyes are indispensable tools in life sciences, enabling the covalent labeling of biomolecules for a myriad of applications, including fluorescence microscopy, flow cytometry, immunoassays, and drug delivery studies.[1] These dyes possess reactive groups that specifically target and form stable covalent bonds with primary amines (-NH₂), which are abundantly found on proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][2] This widespread availability of target sites makes amine-reactive dyes a straightforward and popular choice for fluorescently labeling proteins and other amine-containing molecules.[1]
The most prominent classes of amine-reactive dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, each with distinct characteristics in terms of reactivity and the stability of the resulting conjugate.[1]
Chemistry of Amine-Reactive Labeling
The covalent labeling of biomolecules with amine-reactive dyes is a nucleophilic substitution reaction. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly basic pH, typically between 8.3 and 9.0, is optimal as it deprotonates the primary amino groups, rendering them more nucleophilic and reactive towards the dye.[3][4] It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the dye, thereby reducing labeling efficiency.[1]
N-Hydroxysuccinimidyl (NHS) Esters
NHS esters are the most widely used class of amine-reactive dyes due to their high reactivity and the formation of a stable amide bond with primary amines.[1] The reaction proceeds rapidly at room temperature, yielding a stable conjugate and N-hydroxysuccinimide as a byproduct.
Isothiocyanates
Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1] Similar to NHS esters, this reaction is favored at an alkaline pH.[5] While effective, the thiourea bond formed by isothiocyanates has been reported to be less stable over time compared to the amide bond formed by NHS esters.[6]
Key Characteristics of Common Amine-Reactive Dyes
The selection of an appropriate fluorescent dye depends on several factors, including the excitation source available, the desired emission wavelength, and the photophysical properties of the dye. The following table summarizes the key quantitative data for a selection of common amine-reactive fluorescent dyes.
| Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC) | Isothiocyanate | 492 | 518 | 75,000 | 0.92 |
| Rhodamine (TRITC) | Isothiocyanate | 557 | 576 | 85,000 | 0.28 |
| Alexa Fluor 488 | NHS Ester | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | 0.10 |
| Alexa Fluor 647 | NHS Ester | 650 | 668 | 239,000 | 0.33 |
| Cy3 | NHS Ester | 550 | 570 | 150,000 | 0.15 |
| Cy5 | NHS Ester | 649 | 670 | 250,000 | 0.20 |
| ROX | NHS Ester | 578 | 604 | 82,000 | Not widely reported |
| TAMRA | NHS Ester | 555 | 580 | 91,000 | Not widely reported |
| Texas Red | NHS Ester | 589 | 615 | 85,000 | 0.61 |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for the free dye in aqueous solution and are compiled from various sources for comparative purposes.[7][8]
Experimental Protocols
General Protein Labeling with Amine-Reactive Dyes
This protocol provides a general guideline for labeling proteins with amine-reactive dyes. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest (e.g., antibody)
-
Amine-reactive fluorescent dye (NHS ester or isothiocyanate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]
-
Ensure the buffer is free of primary amines and ammonium (B1175870) salts. If necessary, perform a buffer exchange using dialysis or a desalting column.[2]
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended for initial optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated volume of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
The Correction Factor (CF) accounts for the dye's absorbance at 280 nm and is specific to each dye. ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.
-
Labeling Peptides in Organic Solvents
This protocol is a starting point for labeling small peptides that may not be soluble in aqueous buffers.
Materials:
-
Peptide
-
Amine-reactive fluorescent dye
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the peptide in DMSO or DMF to a concentration of 0.1–1 mM.[9]
-
Dissolve the amine-reactive dye in DMSO or DMF.
-
-
Labeling Reaction:
-
Add 100 mM triethylamine to the peptide solution to deprotonate the amines.[9]
-
Add the amine-reactive dye to the peptide solution at a 1:1 to 3:1 molar ratio of dye to peptide.[9]
-
React at room temperature or 4°C for at least 4 hours, or overnight, with continuous stirring and protected from light.[9]
-
-
Purification:
-
Monitor the reaction progress using thin-layer chromatography.
-
Purify the labeled peptide using an appropriate method, such as HPLC.[9]
-
Visualizing Workflows and Mechanisms
Reaction Mechanism of NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester dye with a primary amine on a protein.
General Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with amine-reactive dyes.
Workflow for a Direct Fluorescence Immunoassay
Caption: Simplified workflow of a direct fluorescence immunoassay.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF for dye dissolution.- Ensure protein concentration is at least 2 mg/mL.[1]- Use a primary amine-free buffer with a pH of 8.3-8.5.[1]- Increase the molar ratio of dye to protein. |
| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling.[1] |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- If DOL is high, reduce the dye-to-protein ratio to minimize quenching.[10]- Handle and store the labeled protein protected from light. |
| Labeled Antibody Has Reduced Antigen Binding | - Dye is attached to lysine residues in or near the antigen-binding site. | - Reduce the dye-to-protein molar ratio to decrease the likelihood of labeling critical residues.- Consider using a site-specific labeling chemistry that targets regions away from the antigen-binding site. |
Applications in Research and Drug Development
Amine-reactive fluorescent dyes are pivotal in a wide array of applications:
-
Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[2]
-
Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify different cell populations.[2] Amine-reactive dyes are also used as viability stains to exclude dead cells from analysis.[11][12]
-
ELISA and Western Blotting: Labeled antibodies serve as detection reagents in these common immunoassays.[2]
-
Drug Delivery and Tracking: Fluorescently labeling drug molecules or delivery vehicles allows for the visualization of their uptake, distribution, and fate in cells and organisms.
-
Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can utilize proteins labeled with donor and acceptor fluorophores to study their interactions.
Conclusion
Amine-reactive fluorescent dyes are powerful and versatile reagents for the fluorescent labeling of proteins and other biomolecules. A thorough understanding of their chemistry, proper selection of the dye, and optimization of the labeling protocol are essential for generating high-quality, reliable data in a wide range of research and drug development applications. This guide provides a solid foundation for researchers to successfully employ these valuable tools in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Alexa Fluor 647: A Technical Guide to Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Alexa Fluor 647 in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this far-red fluorescent dye is critical for its effective use in a wide range of applications, from antibody and protein labeling to advanced imaging techniques. This document presents quantitative solubility data, detailed experimental protocols for dissolution, and a logical workflow for the preparation of Alexa Fluor 647 solutions.
Core Concepts in Alexa Fluor 647 Solubility
Alexa Fluor 647 is a bright and photostable dye widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][2][3][4] Its chemical structure is designed to be water-soluble, a key feature for biological applications.[1][2][3][5] However, for practical laboratory use, particularly when working with the amine-reactive N-hydroxysuccinimide (NHS) ester form, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3][6]
The NHS ester of Alexa Fluor 647 is the most common derivative for labeling proteins and other molecules containing primary amines.[2][3] While the dye itself is water-soluble, the NHS ester is susceptible to hydrolysis in aqueous environments. Therefore, a non-aqueous, polar aprotic solvent like high-quality, anhydrous DMSO is used to dissolve the reactive dye before its introduction into an aqueous reaction buffer.[1][2][3]
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Alexa Fluor 647 and its derivatives in DMSO and water. It is important to note that specific solubility limits can be influenced by factors such as the exact form of the dye (e.g., free acid, NHS ester, salt form), temperature, and the purity of the solvent.
| Compound | Solvent | Reported Solubility | Notes |
| Alexa Fluor 647 NHS Ester | DMSO | 2 mg/mL | A commonly used concentration for stock solutions in labeling protocols.[6] |
| This compound | DMSO | 10 mg/mL | A higher concentration stock solution can be prepared.[7] |
| This compound TEA | DMSO | 50 mg/mL | Requires sonication to achieve this concentration. The hygroscopic nature of DMSO can impact solubility.[8] |
| Alexa Fluor 647 Dye | Water | "Water Soluble" | Generally described as water-soluble and suitable for use in aqueous buffers across a wide pH range (pH 4-10).[1][2][3] Specific quantitative solubility limits in pure water are not typically provided by manufacturers. |
| Alexa Fluor 647 PEG Biotin | Aqueous Solutions & Most Organic Solvents | Soluble | The PEGylation of the molecule enhances its solubility in aqueous solutions.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO to create a stock solution for labeling reactions.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the dye).[7]
-
Vortex the vial thoroughly until the dye is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.
-
This stock solution is now ready to be added to the protein or other molecule in an appropriate aqueous reaction buffer.
Note: It is recommended to prepare the DMSO stock solution fresh for each experiment. If storage is necessary, it should be aliquoted and stored at -20°C, protected from light and moisture.[10][11]
Protocol 2: Labeling of Proteins with this compound
This protocol describes a general method for labeling proteins with the this compound DMSO stock solution.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound stock solution in DMSO
-
1 M sodium bicarbonate solution, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of at least 2 mg/mL in an amine-free buffer.[3]
-
Add 1 M sodium bicarbonate to the protein solution to adjust the pH to approximately 8.3. This is the optimal pH for the reaction between the NHS ester and primary amines.[1][2][3]
-
Add the calculated amount of the this compound DMSO stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
Visualizing the Workflow
The following diagram illustrates the logical workflow for preparing and using this compound in a typical labeling experiment.
Caption: Workflow for this compound Labeling.
References
- 1. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. This compound (Succinimidyl Ester), this compound (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Alexa Fluor 647
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), microarrays, real-time PCR, and fluorescence microscopy. Alexa Fluor 647 is a bright, photostable, far-red fluorescent dye, making it an excellent choice for labeling oligonucleotides, especially for applications requiring high sensitivity and minimal background fluorescence.[1][2] Its fluorescence is insensitive to pH changes between 4 and 10, ensuring stable signal generation under various experimental conditions.[2][3][4] This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with Alexa Fluor 647 NHS ester and subsequent purification of the conjugate.
Principle of the Reaction
The labeling chemistry is based on the reaction of an N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor 647 with a primary amine group incorporated into an oligonucleotide.[3][5][6] The amine group is typically introduced at the 5' or 3' terminus, or internally, during oligonucleotide synthesis. The NHS ester reacts with the non-protonated primary amine to form a stable amide bond.[7] This reaction is most efficient at a slightly basic pH (8.3-9.0), which facilitates the deprotonation of the amine group.[3][4][8][9]
Quantitative Data Summary
The efficiency of the labeling reaction and the purity of the final product are critical for downstream applications. The following tables summarize key quantitative parameters associated with the labeling process.
| Parameter | Value/Range | Notes | Reference |
| Alexa Fluor 647 Molar Extinction Coefficient | 270,000 cm⁻¹M⁻¹ | At 651 nm. Essential for calculating the degree of labeling. | [2][3][4][5] |
| Excitation/Emission Maxima | 651 nm / 672 nm | Spectrally similar to Cy5. | [2][3][5] |
| Optimal Reaction pH | 8.3 - 9.0 | Ensures the primary amine is sufficiently deprotonated for reaction. | [3][10][11] |
| Reaction Time | 1 - 4 hours | Can be extended to overnight for convenience. | [3][4][10] |
| Reaction Temperature | Room Temperature (20-25°C) | Longer incubation times may be needed at 4°C. | [3][4] |
| Recommended Molar Ratio (Dye:Oligo) | 4:1 to 15:1 | Empirical optimization is often required. | [4][5] |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][5]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0[3][8][9]
-
3 M NaCl
-
100% Ethanol (B145695), ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
-
Purification system (HPLC, Gel Electrophoresis equipment, or spin columns)
Protocol 1: Labeling Reaction
-
Oligonucleotide Preparation: To ensure high labeling efficiency, the amine-modified oligonucleotide should be free of any amine-containing buffers or contaminants like Tris or ammonium (B1175870) salts.[8][9] If necessary, purify the oligonucleotide by ethanol precipitation before starting the labeling reaction.[12]
-
Dissolve the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10] Once dissolved, the dye is more susceptible to hydrolysis and should be used promptly.[9] Protect the dye solution from light.[9]
-
Reaction Setup: Add the dissolved this compound to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of a 10-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[3][4] Gentle mixing during incubation can improve efficiency. For convenience, the reaction can be left overnight at 4°C.[10]
Protocol 2: Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted "free" dye, which can lead to high background in downstream applications.[8][9]
This method is a quick first step to remove a significant portion of the unreacted dye.[12]
-
Add 1/10th volume of 3 M NaCl to the labeling reaction mixture.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.[12]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[12]
-
Carefully decant the supernatant which contains the majority of the unreacted dye.
-
Wash the pellet with ice-cold 70% ethanol.
-
Centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer or water).
Reverse-phase HPLC provides excellent separation of the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[1][7]
-
Following ethanol precipitation, dissolve the pellet in a suitable buffer such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7][12]
-
Inject the sample onto a C8 or C18 reverse-phase HPLC column.
-
Elute the components using a linear gradient of acetonitrile (B52724) in 0.1 M TEAA (e.g., 5-65% acetonitrile over 30 minutes).[7]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 650 nm (for Alexa Fluor 647).
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used for purification.
-
Add an equal volume of 2X formamide (B127407) loading buffer to the labeling reaction.
-
Load the sample onto a high-percentage denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved. The labeled oligonucleotide will migrate slower than the unlabeled one.
-
Visualize the bands. Note that the fluorescence of Alexa Fluor 647 is not visible to the naked eye and requires a suitable imaging system.[8][12]
-
Excise the band corresponding to the labeled oligonucleotide.
-
Elute the oligonucleotide from the gel slice using a method such as crush-and-soak.[12]
Protocol 3: Quantification and Storage
-
Quantification: The concentration of the labeled oligonucleotide can be determined using a spectrophotometer by measuring the absorbance at 260 nm (for the oligonucleotide) and 650 nm (for Alexa Fluor 647). For accurate quantification of modified oligonucleotides, it is recommended to use specific software modules, such as the MicroArray module on a NanoDrop instrument, which can correct for the absorbance of the dye.[13]
-
Storage: Store the labeled oligonucleotide at -20°C or -80°C, protected from light.[14][15] Aliquoting the sample is recommended to avoid multiple freeze-thaw cycles.[15]
Mandatory Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Chemical reaction of amine and NHS ester.
References
- 1. Alexa 647 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. This compound (Succinimidyl Ester) | LabX.com [labx.com]
- 3. This compound (Succinimidyl Ester), this compound (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. Buy this compound [smolecule.com]
- 5. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Alexa Fluor™ 647 Oligonucleotide Amine Labeling Kit - FAQs [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. fluidic.com [fluidic.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. lifetein.com [lifetein.com]
- 15. jenabioscience.com [jenabioscience.com]
Using Alexa Fluor 647 for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Alexa Fluor 647-conjugated antibodies in flow cytometry. Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that is optimally excited by the red laser (633 nm or 635 nm), making it an excellent choice for multicolor flow cytometry experiments.[1][2][3] Its superior brightness and high quantum yield contribute to sensitive detection of both high- and low-abundance antigens.[1][3]
Key Characteristics and Advantages of Alexa Fluor 647
Alexa Fluor 647 offers several advantages for flow cytometry applications:
-
Exceptional Brightness and Photostability: It is significantly more photostable than its spectral counterpart, Cy5, and is brighter than many other red laser-excitable dyes, allowing for longer exposure times and more robust signal detection.
-
Minimal Spectral Overlap: Its emission peak at approximately 665-671 nm allows for effective separation from fluorochromes excited by other lasers (e.g., violet, blue, and yellow-green), simplifying multicolor panel design.[3][4]
-
pH Insensitivity: Alexa Fluor 647 maintains its fluorescent intensity across a broad pH range, ensuring consistent performance in various staining buffers and experimental conditions.[1][3]
-
Versatility: It is suitable for a wide range of applications, including immunophenotyping, intracellular cytokine staining, and cell signaling analysis.
Quantitative Data Summary
For ease of comparison, the key spectral and physical properties of Alexa Fluor 647 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 650 nm | [3][4] |
| Emission Maximum | 665 - 671 nm | [3][4] |
| Molar Extinction Coefficient | ~239,000 - 250,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield | ~0.33 | [5] |
| Recommended Laser Line | 633 nm (HeNe), 635 nm or 640 nm (Red Diode) | [1][2] |
| Common Filter | 660/20 BP | [5] |
Experimental Protocols
Detailed methodologies for key flow cytometry experiments using Alexa Fluor 647-conjugated antibodies are provided below.
Protocol 1: Cell Surface Staining
This protocol outlines the steps for staining cell surface antigens.
Materials:
-
Cells of interest (single-cell suspension)
-
Alexa Fluor 647-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fc block (optional, recommended for cells expressing Fc receptors)
-
7-AAD or other viability dye
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest. Wash the cells once with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Cell Count and Resuspension: Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/100 µL.
-
Fc Receptor Blocking (Optional): If your cells express Fc receptors (e.g., B cells, macrophages), add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Staining: Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated primary antibody to the cell suspension. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
-
Viability Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Final Resuspension: Resuspend the cells in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with a red laser.
Protocol 2: Intracellular Staining (Fixation and Permeabilization)
This protocol is for the detection of intracellular antigens such as cytokines and transcription factors.
Materials:
-
Cells of interest (single-cell suspension)
-
Alexa Fluor 647-conjugated primary antibody for the intracellular target
-
Antibodies for surface markers (if performing combined surface and intracellular staining)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% saponin (B1150181) or Triton X-100)
-
Flow Cytometry Staining Buffer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Surface Staining (Optional): If you are also staining for surface markers, follow steps 1-5 of the Cell Surface Staining protocol.
-
Fixation: After the final wash from the surface staining (or after preparing the single-cell suspension if only performing intracellular staining), resuspend the cells in 100 µL of Flow Cytometry Staining Buffer. Add 100 µL of Fixation Buffer and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing after Fixation: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
-
Permeabilization and Intracellular Staining: Resuspend the fixed cells in 100 µL of Permeabilization Buffer. Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated intracellular antibody. Vortex gently and incubate for 30-45 minutes at room temperature in the dark.
-
Washing after Intracellular Staining: Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.
-
Final Resuspension: Resuspend the cells in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Mandatory Visualizations
Experimental Workflow for Cell Surface Staining
Caption: Workflow for cell surface staining using an Alexa Fluor 647-conjugated antibody.
Experimental Workflow for Intracellular Staining
Caption: Workflow for intracellular staining using an Alexa Fluor 647-conjugated antibody.
Decision Tree for Selecting Flow Cytometry Controls
Caption: Decision tree for selecting appropriate controls in a flow cytometry experiment.
References
- 1. abcam.com [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Multicolor Flow Cytometry | Tips for Building Flow Cytometry Panels [sigmaaldrich.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. interchim.fr [interchim.fr]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Alexa Fluor 647 NHS Ester in dSTORM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution microscopy technique, enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of light. The choice of fluorophore is critical for successful dSTORM imaging, with Alexa Fluor 647 being a standout choice due to its exceptional photophysical properties. This carbocyanine dye exhibits robust photoswitching characteristics, including high photon output, a high number of switching cycles, and a low duty cycle, making it a reliable fluorophore for novice and experienced users alike.[1][2] Its bright, far-red fluorescence is ideal for minimizing cellular autofluorescence and is well-suited for the 633 nm laser line.[3] This document provides detailed application notes and protocols for the use of Alexa Fluor 647 NHS Ester in dSTORM, from antibody conjugation to image acquisition.
Key Features of Alexa Fluor 647 for dSTORM
Alexa Fluor 647 is widely regarded as one of the best dyes for dSTORM imaging. Its superior performance stems from several key photophysical characteristics:
-
High Photon Output: It emits thousands of photons per switching cycle, leading to high localization precision.
-
Robust Photoswitching: It can be reversibly photoswitched between a fluorescent "on" state and a long-lived dark "off" state, a fundamental requirement for dSTORM.[4]
-
Low Duty Cycle: The fraction of time the molecule spends in the "on" state is low, ensuring that only a sparse subset of fluorophores is active at any given time, which is crucial for accurate single-molecule localization.[2]
-
Photostability: It exhibits a high survival fraction, allowing for the collection of a large number of switching events before photobleaching.[2]
Quantitative Performance Data
The performance of Alexa Fluor 647 in dSTORM is influenced by the specific imaging buffer and experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: Photophysical Properties of Alexa Fluor 647 in dSTORM
| Parameter | Value | Reference |
| Excitation Maximum | ~650 nm | [5] |
| Emission Maximum | ~665 nm | [5] |
| Molar Extinction Coefficient (ε) | 191,800 L⋅mol⁻¹⋅cm⁻¹ | [6] |
| Fluorescence Quantum Yield | 0.15 | [6] |
| Photons per Switch | 3,314 ± 98 to 5202 | [5][7] |
| Duty Cycle | 0.00087 ± 0.00017 | [7] |
| Survival Fraction | 96 ± 4 % | [7] |
| Number of Switches | 30 ± 5 | [7] |
Table 2: Recommended dSTORM Buffer Components for Alexa Fluor 647
| Buffer Component | Concentration | Purpose | Reference |
| MEA (Mercaptoethylamine) | 10 mM | Reducing agent to promote blinking | [5] |
| BME (β-mercaptoethanol) | 143 mM | Reducing agent to promote blinking | [5] |
| Glucose Oxidase | Varies | Oxygen scavenging system | |
| Catalase | Varies | Oxygen scavenging system | |
| Vectashield | Varies | Commercial mounting medium suitable for STORM | [8] |
| Glycerol | Varies | Increases refractive index of buffer | [9] |
Experimental Protocols
I. Antibody Labeling with this compound
This protocol describes the conjugation of this compound to primary or secondary antibodies. The NHS ester reacts with primary amines on the antibody.
Materials:
-
This compound
-
Antibody (e.g., IgG) at a concentration of at least 2 mg/mL in a buffer free of primary amines (e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
If the antibody solution contains substances with primary amines (e.g., Tris, BSA, gelatin), it must be purified prior to labeling.[11]
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve 1 mg of this compound in a small volume of anhydrous DMSO (e.g., 80-155 µL) to create a 10 mM stock solution.[10]
-
-
Conjugation Reaction:
-
Add the labeling buffer to the antibody solution to adjust the pH to 8.3-8.5. A final volume of 10% of the reaction volume is typically sufficient.[11]
-
Add the calculated amount of dissolved this compound to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, with ratios of 5:1, 10:1, and 15:1 being common starting points.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][11]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.
-
II. Immunostaining of Cells for dSTORM
This protocol outlines the steps for staining fixed and permeabilized cells with Alexa Fluor 647-conjugated antibodies.
Materials:
-
Alexa Fluor 647-labeled antibody
-
Cells grown on coverslips
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Washing Buffer: PBS
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation (if using an unlabeled primary):
-
Dilute the Alexa Fluor 647-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Post-fixation (Optional):
-
To further stabilize the sample, a post-fixation step with 1-2% PFA for 10 minutes can be performed.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide with a suitable dSTORM imaging buffer.
-
III. dSTORM Imaging
dSTORM Imaging Buffer Preparation:
A critical component of dSTORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common and effective buffer composition is the GLOX buffer with a reducing agent.
GLOX Buffer with MEA:
-
Stock Solutions:
-
1 M MEA (cysteamine) in water (prepare fresh)
-
Glucose Oxidase/Catalase solution (e.g., from a commercial supplier)
-
50% (w/v) Glucose solution in water
-
-
Final Buffer Composition (prepare immediately before imaging):
-
To your imaging buffer base (e.g., PBS or Tris-HCl with 10% glucose), add:
-
10 mM MEA
-
Glucose Oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 40 µg/mL)
-
-
Imaging Procedure:
-
Microscope Setup:
-
Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
-
Ensure the system has a high-power laser for excitation (e.g., 640 nm or 647 nm) and a sensitive EMCCD or sCMOS camera.
-
-
Image Acquisition:
-
Illuminate the sample with high laser power to drive most of the Alexa Fluor 647 molecules into the dark state.
-
Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the emissive state.
-
-
Data Analysis:
-
Use appropriate single-molecule localization software to identify and fit the point-spread function (PSF) of individual blinking events in each frame.
-
Reconstruct the final super-resolution image from the localized coordinates of all detected molecules.
-
Visualizations
References
- 1. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]
- 5. microscopyu.com [microscopyu.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fluidic.com [fluidic.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Step-by-Step Guide to Protein Conjugation with Alexa Fluor™ 647
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for the covalent conjugation of proteins with Alexa Fluor™ 647, a bright and photostable far-red fluorescent dye. The protocol is intended for researchers, scientists, and drug development professionals seeking to label antibodies or other proteins for various applications, including immunofluorescence, flow cytometry, and in vivo imaging.
Principle of Conjugation
The conjugation process relies on the reaction between the N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor™ 647 and primary amine groups (-NH₂) present on the protein.[1][2][3] Lysine residues are the most common target for this reaction, resulting in a stable amide bond.[2] The efficiency of the reaction is pH-dependent, with an optimal pH range of 8.3-9.0.[2][4][5]
Quantitative Data Summary
Successful protein conjugation requires careful control of several quantitative parameters. The following tables summarize key data points for consideration.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | > 2 mg/mL | Lower concentrations can reduce labeling efficiency.[4][6] |
| Reaction pH | 8.3 - 9.0 | Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH.[1][2][4][5] |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | Longer incubation at lower temperatures can yield similar results to shorter incubations at room temperature.[3][7] |
| Dye to Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[4] |
Table 2: Key Spectroscopic Data
| Parameter | Value |
| Alexa Fluor™ 647 Molar Extinction Coefficient | 239,000 cm⁻¹M⁻¹ at 650 nm[1][3][6][7] |
| Alexa Fluor™ 647 Excitation Maximum | ~650 nm[1] |
| Alexa Fluor™ 647 Emission Maximum | ~668 nm[1] |
| Correction Factor (A₂₈₀ of dye) | 0.03[1][3] |
Experimental Protocol
This protocol provides a general procedure for labeling 1 mg of a protein with a molecular weight similar to IgG (~150 kDa). Adjustments may be necessary for other proteins or quantities.
Materials
-
Protein to be labeled (in an amine-free buffer)
-
Alexa Fluor™ 647 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Purification resin (e.g., Sephadex® G-25) or spin columns[8]
-
Spectrophotometer
Procedure
1. Protein Preparation
-
Ensure the protein is in an amine-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) will compete with the protein for the reactive dye and must be removed by dialysis or buffer exchange.[3][6][7]
-
The protein concentration should ideally be at 2 mg/mL.[6] If the concentration is lower, the labeling efficiency may be reduced.[6]
2. Preparation of Reagents
-
1 M Sodium Bicarbonate: Prepare a 1 M solution of sodium bicarbonate and adjust the pH to 8.3-9.0 if necessary.[8]
-
Alexa Fluor™ 647 Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 647 NHS ester in DMSO to a final concentration of 10 mg/mL.[8]
3. Conjugation Reaction
-
Add 1/10th volume of 1 M sodium bicarbonate to your protein solution to raise the pH to the optimal range for conjugation.[1]
-
Add the appropriate volume of the Alexa Fluor™ 647 stock solution to the protein solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio is recommended.[4]
-
Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing which can denature the protein.[3][7]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7] Alternatively, the reaction can be incubated overnight at 4°C.[3]
4. Purification of the Conjugate
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) or a spin column.[7][8]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
5. Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.[1][6]
-
Calculate the protein concentration:
-
Calculate the Degree of Labeling:
-
For antibodies, an optimal DOL is typically between 3 and 7.[3][6][7] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weaker signal.[3][7]
6. Storage of the Conjugate
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[6][9] Avoid repeated freeze-thaw cycles.[3][6][7]
Visual Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for protein conjugation with Alexa Fluor 647.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fluidic.com [fluidic.com]
- 3. ulab360.com [ulab360.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. ulab360.com [ulab360.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Alexa Fluor 647 Labeling: Calculating Molar Ratios
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 647 is a bright, far-red fluorescent dye widely used for labeling proteins, particularly antibodies, for various applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3] The succinimidyl ester (NHS ester) form of Alexa Fluor 647 reacts efficiently with primary amines on proteins to form stable covalent bonds.[2][4] Achieving an optimal molar ratio, also known as the Degree of Labeling (DOL), of dye to protein is critical for obtaining a bright, functional conjugate without compromising the protein's biological activity.[5] These application notes provide a detailed protocol for labeling proteins with Alexa Fluor 647 NHS ester and calculating the final molar ratio.
Key Experimental Considerations
Prior to initiating the labeling protocol, it is crucial to ensure the protein sample is pure and in a suitable buffer. The protein should be at a concentration of at least 2 mg/mL for optimal results.[2] The buffer must be free of primary amines, such as Tris or glycine, and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[6][7]
Experimental Protocol: Labeling a Protein with this compound
This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[6]
Materials:
-
Protein (e.g., IgG antibody) at ≥2 mg/mL in an amine-free buffer (e.g., PBS)
-
This compound[2]
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]
-
1 M Sodium bicarbonate, pH 8.3[2]
-
Purification column (e.g., size-exclusion spin column)[6]
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein concentration is at least 2 mg/mL.[2]
-
If necessary, exchange the buffer to a suitable amine-free buffer like PBS.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
-
Perform the Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[8]
-
Add the appropriate volume of the Alexa Fluor 647 stock solution to the protein solution. To achieve an optimal DOL, it is recommended to test a few different molar ratios of dye to protein.[2] For IgGs, a final DOL of 3-7 is often optimal.[3][6]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Purify the Conjugate:
Calculating the Molar Ratio (Degree of Labeling - DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for Alexa Fluor 647).[12]
Key Parameters:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Alexa Fluor 647 (ε_dye_) | 239,000 cm⁻¹M⁻¹ at 650 nm | [6][12] |
| Correction Factor (CF) for Alexa Fluor 647 at 280 nm | 0.03 | [6][12] |
| Molar Extinction Coefficient of a typical IgG (ε_protein_) | 203,000 cm⁻¹M⁻¹ at 280 nm | [6][13] |
Calculation Steps:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
-
Calculate Protein Concentration:
-
The concentration of the protein in the conjugate can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein_ [12]
-
-
Calculate Degree of Labeling (DOL):
-
The DOL, or molar ratio, is calculated using this formula: DOL = A₆₅₀ / (ε_dye_ × Protein Concentration (M)) [12]
-
Example Calculation:
For a labeled IgG solution with A₂₈₀ = 0.55 and A₆₅₀ = 0.80:
-
Protein Concentration (M) = [0.55 - (0.80 × 0.03)] / 203,000 = (0.55 - 0.024) / 203,000 = 0.526 / 203,000 ≈ 2.59 x 10⁻⁶ M
-
DOL = 0.80 / (239,000 × 2.59 x 10⁻⁶) = 0.80 / 0.61901 ≈ 1.29
Experimental Workflow Diagram
Caption: Workflow for Alexa Fluor 647 protein labeling and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Under-labeling (Low DOL) | - Presence of primary amines in the buffer. - Protein concentration is too low (≤1 mg/mL).[6] | - Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. - Concentrate the protein to ≥2 mg/mL. |
| Over-labeling (High DOL) | - Excessive amount of reactive dye used. | - Reduce the molar ratio of dye to protein in the labeling reaction. |
| Precipitation of Conjugate | - High degree of labeling can sometimes lead to aggregation. | - Optimize for a lower DOL. - Store the conjugate with a stabilizing protein like BSA.[3] |
Storage of Labeled Conjugates
Store the purified Alexa Fluor 647-labeled protein at 2-8°C, protected from light.[6] For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) if the protein concentration is less than 1 mg/mL, and to store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[3]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. lifetein.com [lifetein.com]
- 8. ulab360.com [ulab360.com]
- 9. neb.com [neb.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Purifying Alexa Fluor 647 Labeled Proteins: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development. Alexa Fluor 647, a bright and photostable far-red fluorescent dye, is a popular choice for labeling proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. A critical step following the labeling reaction is the purification of the protein-dye conjugate to remove unconjugated "free" dye. Inadequate purification can lead to high background signals, inaccurate quantification, and misleading experimental results.
This document provides detailed application notes and protocols for the purification of Alexa Fluor 647 labeled proteins. It covers the most common purification methods, offers guidance on selecting the appropriate technique, and provides step-by-step experimental procedures.
Data Presentation
Table 1: Key Parameters of Alexa Fluor 647 Dye
| Parameter | Value | Reference |
| Excitation Maximum | ~650 nm | [1][2] |
| Emission Maximum | ~668 nm | [1][2] |
| Molar Extinction Coefficient (at 650 nm) | ~239,000 cm⁻¹M⁻¹ | [3][4] |
| Optimal Degree of Labeling (DOL) for Antibodies | 3 - 7 moles of dye per mole of antibody | [3][5] |
Table 2: Comparison of Common Purification Methods for Alexa Fluor 647 Labeled Proteins
| Feature | Size-Exclusion Chromatography (SEC) / Spin Columns | Affinity Chromatography |
| Principle | Separation based on molecular size. Larger protein-dye conjugates elute before the smaller, free dye molecules.[6] | Separation based on a specific binding interaction between the protein (or a tag) and a ligand immobilized on the resin.[7] |
| Typical Protein Recovery | 60 - 90% (can be lower with very small proteins)[4] | Generally high, but can be lower depending on the harshness of elution conditions. |
| Efficiency of Free Dye Removal | High, but trace amounts of free dye may remain, especially with low molecular weight proteins.[2] | Very high, as only the protein of interest should bind to the resin. |
| Sample Dilution | Can result in some sample dilution.[8] | Elution can result in a concentrated sample. |
| Speed | Relatively fast, especially with spin columns (can be completed in as little as 5-10 minutes).[4] | Can be more time-consuming due to binding, washing, and elution steps. |
| Applicability | Broadly applicable to most proteins. | Requires the protein to have a specific binding partner or an affinity tag (e.g., His-tag, GST-tag). |
| Primary Use Case | Removal of unconjugated dye and buffer exchange. | High-purity isolation of a specific labeled protein from a complex mixture.[7] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Labeling and Purification
The general workflow for labeling a protein with Alexa Fluor 647 and subsequent purification is a multi-step process. It begins with preparing the protein and the dye, followed by the conjugation reaction, and finally, the separation of the labeled protein from the free dye.
Caption: General experimental workflow for protein labeling and purification.
Example Signaling Pathway: EGF/EGFR Signaling
Fluorescently labeled proteins are instrumental in dissecting complex signaling pathways. For instance, Epidermal Growth Factor (EGF) labeled with Alexa Fluor 647 can be used to visualize the binding and internalization of the EGF Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation and cancer.
Caption: Simplified EGF/EGFR signaling pathway.
Experimental Protocols
Protocol 1: Labeling of an Antibody with Alexa Fluor 647 NHS Ester
This protocol is adapted for labeling approximately 1 mg of an antibody.
Materials:
-
Antibody (or protein of interest) at 1-2 mg/mL in a primary amine-free buffer (e.g., PBS).
-
This compound.
-
1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous DMSO.
-
Purification column (Size-Exclusion Spin Column or Affinity Chromatography Resin).
-
Reaction tubes.
-
Pipettes and tips.
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.[2]
-
Add the appropriate volume of the Alexa Fluor 647 stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (typically a 10-20 fold molar excess of dye to protein).
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[1]
-
Protocol 2: Purification of Labeled Protein using a Size-Exclusion Spin Column
This is a rapid method for removing unconjugated dye.
Materials:
-
Labeled protein reaction mixture.
-
Size-exclusion spin column (e.g., with a molecular weight cutoff appropriate for the protein).
-
Collection tubes.
-
Centrifuge.
-
PBS or desired storage buffer.
Procedure:
-
Column Preparation:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with PBS or the desired storage buffer.
-
-
Purification:
-
Apply the ~0.5 mL labeling reaction mixture to the center of the resin bed in the spin column.[3]
-
Place the column in a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).[3]
-
The purified labeled protein will be in the collection tube, while the free dye remains in the column resin.[5]
-
-
Storage:
-
Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Protocol 3: Purification of His-tagged Labeled Protein using Affinity Chromatography
This method is suitable for proteins that have been engineered with a polyhistidine tag (His-tag).
Materials:
-
His-tagged labeled protein reaction mixture.
-
Ni-NTA (or other immobilized metal affinity chromatography) resin.
-
Chromatography column.
-
Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collection tubes.
Procedure:
-
Resin Preparation:
-
Pack a column with the Ni-NTA resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
-
Binding:
-
Dilute the labeling reaction mixture with Binding Buffer and load it onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins and free dye.
-
-
Elution:
-
Elute the His-tagged labeled protein with Elution Buffer and collect fractions.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column to remove the imidazole.
-
-
Storage:
-
Store the purified labeled protein at 4°C, protected from light, or at -20°C/-80°C for long-term storage.
-
Protocol 4: Calculation of Degree of Labeling (DOL) and Protein Concentration
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.[4]
-
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm must be corrected for. The correction factor for Alexa Fluor 647 is 0.03.[4]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x 0.03)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling (DOL):
By following these protocols and considering the information provided, researchers can confidently purify their Alexa Fluor 647 labeled proteins, ensuring high-quality reagents for their downstream applications.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Alexa Fluor 647 NHS Ester for Labeling Peptides at Low Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 647 NHS Ester is a bright, photostable, and pH-insensitive far-red fluorescent dye, making it an exceptional choice for covalently labeling peptides.[1] Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines (such as the N-terminus and the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[2][3] This labeling is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, and studying protein-protein interactions.[1]
Labeling peptides at low concentrations presents a significant challenge due to the competing hydrolysis of the NHS ester in aqueous buffers and the reduced reaction kinetics at lower concentrations of reactants.[3][4] These application notes provide a detailed protocol and optimization strategies specifically tailored for the successful conjugation of this compound to peptides at low concentrations.
Principle of the Reaction
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH; an optimal pH range of 8.0-9.0 is recommended to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[4] It is critical to use buffers free of extraneous primary amines (e.g., Tris or glycine) as they will compete with the peptide for the dye, reducing labeling efficiency.[3]
Materials and Reagents
| Material/Reagent | Specifications |
| Peptide | Lyophilized, with at least one primary amine. Purity >95% recommended. |
| This compound | Molecular Weight: ~1250 g/mol . Store at ≤–20°C, protected from light and moisture.[2][5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3. Prepare fresh or store at 4°C for up to two weeks.[5] |
| Anhydrous Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Use high-quality, amine-free grade. |
| Purification System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is highly recommended.[6][7][8] |
| Quenching Reagent (Optional) | e.g., 1.5 M Hydroxylamine (B1172632), pH 8.5. |
| Storage Buffer | Phosphate-buffered saline (PBS), pH 7.4. |
Experimental Protocols
Protocol 1: Labeling of Low-Concentration Peptides
This protocol is optimized for peptides at a starting concentration of < 1 mg/mL. The key to success at low concentrations is to increase the molar excess of the dye and keep the reaction volume to a minimum to maximize the effective concentration of the reactants.[1][9]
1. Reagent Preparation:
-
Peptide Solution: Dissolve the lyophilized peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to the highest possible concentration. If solubility is an issue, sonication may be required.
-
Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[5] Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[6] Vortex thoroughly.
2. Labeling Reaction:
-
Add the desired molar excess of the dissolved this compound to the peptide solution. For low-concentration peptides, a higher molar excess is required to drive the reaction to completion.[3][9] Refer to Table 2 for recommended starting ratios.
-
Mix the components thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C, which can help minimize hydrolysis of the NHS ester.[10][11]
3. (Optional) Quenching the Reaction:
-
To stop the reaction, especially if there are concerns about over-labeling, a quenching reagent like hydroxylamine can be added. Add the quenching reagent and incubate for an additional 30-60 minutes at room temperature.
4. Purification of the Labeled Peptide:
-
Purification is critical to remove unconjugated free dye, which can cause high background in downstream applications.[4]
-
RP-HPLC (Recommended): This is the most effective method for separating the labeled peptide from the free dye and any unlabeled peptide.[7][8]
-
Use a C18 column.
-
Employ a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[12]
-
Monitor the elution profile at both 280 nm (for the peptide, if it contains aromatic residues) and 650 nm (for Alexa Fluor 647).
-
Collect the fractions corresponding to the dual-absorbance peak, which represents the labeled peptide.
-
-
Size-Exclusion Chromatography (Alternative): For a quicker, less resolving purification, a desalting column (e.g., Sephadex G-25) can be used to separate the labeled peptide from the smaller free dye molecules.[6]
5. Verification and Storage:
-
Confirm successful labeling and purity via mass spectrometry. The mass of the labeled peptide should increase by the mass of the Alexa Fluor 647 dye (~1250 Da).[4]
-
Determine the concentration and degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 650 nm.
-
Lyophilize the purified, labeled peptide for long-term storage at -20°C or -80°C, protected from light.[6]
Data and Optimization
The success of labeling low-concentration peptides hinges on optimizing the reaction conditions. The most critical parameter is the molar ratio of dye to peptide.
Table 1: Spectral Properties of Alexa Fluor 647
| Property | Value |
| Excitation Maximum (Ex) | ~650 nm |
| Emission Maximum (Em) | ~668 nm |
| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ at 650 nm[2] |
| Quantum Yield | ~0.33[6] |
Table 2: Recommended Starting Conditions for Optimization
| Peptide Concentration | Recommended Molar Excess (Dye:Peptide) | Reaction Time (Room Temp) | Key Considerations |
| 1-10 mg/mL | 5:1 to 10:1[6] | 1-2 hours | Standard conditions, monitor for precipitation if using high dye excess. |
| 0.1-1 mg/mL | 10:1 to 20:1 | 2-4 hours | Higher dye excess is needed to compensate for lower peptide concentration.[3] Keep reaction volume minimal. |
| < 0.1 mg/mL | > 20:1 (Empirical) | 4 hours or overnight at 4°C | Very challenging. Maximize reactant concentrations by using the smallest possible volume. Purification via HPLC is essential. |
Visualizations
Caption: Workflow for labeling peptides with this compound.
Caption: GPCR signaling initiated by a fluorescently labeled peptide ligand.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed NHS Ester: Reagent exposed to moisture. | 1. Use a fresh aliquot of dye. Prepare stock solution in anhydrous DMSO/DMF immediately before use.[3] |
| 2. Incorrect Buffer pH: pH is too low (< 7.5), protonating amines. | 2. Ensure the reaction buffer pH is between 8.0 and 9.0.[4] | |
| 3. Competing Amines: Buffer (e.g., Tris, glycine) contains primary amines. | 3. Perform buffer exchange into an amine-free buffer like sodium bicarbonate or PBS prior to labeling.[3] | |
| 4. Insufficient Molar Excess: Ratio of dye to peptide is too low, especially for dilute samples. | 4. Increase the molar excess of the dye.[3][4] For very dilute peptides, consider concentrating the peptide first if possible. | |
| Peptide Precipitation | 1. Over-labeling: High degree of labeling with a hydrophobic dye can reduce solubility. | 1. Reduce the molar excess of the dye or decrease the reaction time.[3][13] |
| 2. Solvent Issues: High concentration of organic solvent (DMSO/DMF) from the dye stock. | 2. Keep the volume of the organic solvent to <10% of the total reaction volume.[10] | |
| High Background in Imaging | 1. Incomplete Purification: Free, unreacted dye is still present in the sample. | 1. Ensure thorough purification. RP-HPLC is highly recommended over size-exclusion for removing all traces of free dye.[4] |
| 2. Non-specific Binding: The labeled peptide is binding non-specifically to surfaces or cells. | 2. Include blocking agents (e.g., BSA) in your assay buffer and ensure adequate washing steps. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. peptide.com [peptide.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Low Labeling Efficiency with Alexa Fluor™ 647 NHS Ester: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other molecules with Alexa Fluor™ 647 NHS Ester. The information is tailored for researchers, scientists, and drug development professionals to help optimize their conjugation experiments for higher efficiency and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling efficiency with Alexa Fluor™ 647 NHS Ester is very low. What are the most common causes and how can I improve it?
Low labeling efficiency is a frequent challenge that can stem from several factors related to reaction conditions, buffer composition, and the quality of the reagents.
A. Suboptimal Reaction Conditions: The reaction between the NHS ester and primary amines is highly dependent on the experimental setup.
-
pH: The optimal pH range for the reaction is crucial. At a lower pH, the primary amines on the protein are protonated and unavailable for reaction.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2] The ideal pH range is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for optimal results.[3][4]
-
Temperature and Incubation Time: Reactions are commonly performed at room temperature for 1 to 4 hours or at 4°C overnight.[1][5] Lower temperatures can help minimize the hydrolysis of the NHS ester, which has a half-life of about 10 minutes at pH 8.6 and 4°C.[1][2] However, this may require a longer incubation time to achieve sufficient labeling.[1]
-
Concentration: The concentration of both the protein and the Alexa Fluor™ 647 NHS Ester can impact labeling efficiency. A protein concentration of at least 2 mg/mL is recommended for optimal results.[1][6][7] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1]
B. Inappropriate Buffer Composition: The choice of buffer is critical for a successful conjugation reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][4] These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES buffers are recommended for NHS ester labeling.[1][2][4] If your protein is in an incompatible buffer, a buffer exchange using methods like dialysis or a desalting column is necessary before labeling.[1]
C. Reagent Quality and Handling: The stability and purity of the reagents are paramount.
-
Alexa Fluor™ 647 NHS Ester Storage and Handling: The NHS ester is sensitive to moisture. It should be stored at ≤–20°C and protected from light.[8][9] It is recommended to dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[6][10] Storing the dye in solution, even in anhydrous DMSO, is not recommended as DMSO is hygroscopic and can absorb moisture, leading to hydrolysis of the NHS ester.[11]
-
Protein Purity: The protein solution should be free of ammonium (B1175870) ions or primary amines.[9] Impure proteins, such as antibodies in crude serum or those stabilized with bovine serum albumin (BSA) or gelatin, will not label well.[9][12]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range (pH 7.2-8.5).[1]
-
Optimize Reaction Time and Temperature: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1]
-
Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester.[1]
-
Perform Buffer Exchange: If your protein is in a buffer containing primary amines, switch to a recommended buffer like PBS or sodium bicarbonate.[1]
-
Use Freshly Prepared Dye Solution: Always dissolve the Alexa Fluor™ 647 NHS Ester in anhydrous DMSO or DMF immediately before the labeling reaction.[3][10]
Q2: How do I choose the correct molar ratio of dye to protein?
The optimal molar ratio of Alexa Fluor™ 647 NHS Ester to your protein needs to be determined empirically, as it depends on the number of available primary amines (N-terminus and lysine (B10760008) residues) on your specific protein and the desired degree of labeling (DOL).[5][13]
For IgG antibodies, a common starting point is a molar ratio of 5:1 to 20:1 (dye:protein).[8] For other proteins, a range of ratios should be tested to find the optimal balance between labeling efficiency and protein function.[13]
| Parameter | Recommendation |
| Starting Molar Ratio (IgG) | 5:1 to 20:1[8] |
| General Protein Molar Ratio | 4:1 to 15:1[13] |
Q3: My protein precipitates after adding the dissolved Alexa Fluor™ 647 NHS Ester. What can I do?
Protein precipitation can occur if the concentration of the organic solvent (DMSO or DMF) used to dissolve the dye is too high in the final reaction mixture.
Recommendations:
-
Ensure the final concentration of DMSO or DMF in the reaction volume does not exceed 10%.[8]
-
Add the dye solution to the protein solution slowly while gently vortexing or mixing.[14]
Q4: How can I remove the unreacted dye after the labeling reaction?
Purification is a critical step to remove unconjugated Alexa Fluor™ 647 NHS Ester and byproducts. Common methods include:
-
Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25 or Bio-Gel P-6) is a very effective method for separating the labeled protein from the smaller, unreacted dye molecules.[8][14]
-
Dialysis: This method is also effective but generally slower than SEC.
Experimental Protocols & Data
General Protein Labeling Protocol with Alexa Fluor™ 647 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alexa Fluor™ 647 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1][6] If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 647 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Adjust the Reaction pH: Add the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the protein solution to achieve a final pH between 8.0 and 8.5.[7] A common approach is to add 1/10th volume of 1 M sodium bicarbonate solution.[7]
-
Perform the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[1][6]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a desalting column.[8]
Key Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][3] | Crucial for reaction efficiency. |
| Temperature | Room Temperature or 4°C[1] | 4°C can minimize dye hydrolysis. |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C)[1][5] | Longer incubation may be needed at 4°C. |
| Protein Concentration | ≥ 2 mg/mL[1][6] | Higher concentration improves efficiency. |
| DMSO/DMF Concentration | < 10% of total reaction volume[8] | Prevents protein precipitation. |
Recommended Buffers for NHS Ester Labeling
| Buffer | pH Range | Compatibility |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good, may require longer incubation.[1][5] |
| Sodium Bicarbonate | 8.3 - 9.5 | Excellent, optimal for the reaction.[8][10] |
| Borate | 8.0 - 9.0 | Good alternative.[1] |
| HEPES | 7.2 - 8.0 | Good alternative.[2] |
| Tris, Glycine | N/A | Incompatible - Contain primary amines.[1][4] |
Visual Guides
Chemical Reaction of Alexa Fluor™ 647 NHS Ester
Caption: Chemical reaction of Alexa Fluor™ 647 NHS Ester with a primary amine on a protein.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fluidic.com [fluidic.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Alexa Fluor 647 NHS Ester (Succinimidyl Ester), this compound (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lifetein.com [lifetein.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester), 25 mg - FAQs [thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. Buy this compound [smolecule.com]
- 14. researchgate.net [researchgate.net]
Optimizing Alexa Fluor® 647 NHS Ester Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Alexa Fluor® 647 NHS Ester conjugation reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible labeling of your proteins and antibodies.
Troubleshooting Guide
Low or no labeling efficiency and protein precipitation are common hurdles in bioconjugation. This guide will help you identify and resolve these issues.
Q1: I am seeing very low labeling efficiency. What are the potential causes and how can I improve it?
Low labeling efficiency can stem from several factors related to your reaction conditions and reagents.
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is 7.5-8.5.[1][2][3] If the pH is too low, the primary amines on your protein will be protonated and less available to react. If the pH is too high, the NHS ester will hydrolyze more quickly, reducing its availability to label the protein.[4][5]
-
Presence of Competing Amines: Buffers or other components in your protein solution that contain primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) will compete with the primary amines on your protein for reaction with the NHS ester, leading to low labeling efficiency.[6][8][9]
-
Low Protein Concentration: The concentration of your protein can significantly impact the reaction kinetics. Dilute protein solutions (<2 mg/mL) often result in less efficient labeling.[1][3][6][9]
-
Inactive NHS Ester: Alexa Fluor® 647 NHS Ester is sensitive to moisture. Improper storage can lead to hydrolysis and inactivation of the reactive group.[7][11]
-
Inaccessible Primary Amines: The primary amines (N-terminus and lysine (B10760008) residues) on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.[2][11]
-
Solution: While challenging to address without modifying the protein, you can try using a linker with a longer spacer arm, although this is an attribute of the NHS ester product itself.
-
Q2: My protein is precipitating after the labeling reaction. What can I do?
Protein precipitation post-labeling can be caused by several factors.
-
High Degree of Labeling (DOL): Over-labeling your protein can alter its physicochemical properties, leading to aggregation and precipitation.[11]
-
Solution: Reduce the molar ratio of dye to protein in your reaction. It is often necessary to experimentally determine the optimal DOL for your specific protein and application.[14]
-
-
Hydrophobic Nature of the Dye: While Alexa Fluor® dyes are generally water-soluble, introducing multiple hydrophobic dye molecules can increase the overall hydrophobicity of the protein, causing it to aggregate.[2]
-
Solution: Similar to addressing a high DOL, reducing the dye-to-protein molar ratio can help.
-
-
High Concentration of Organic Solvent: The NHS ester is typically dissolved in an organic solvent like DMSO. Adding too large a volume of this solvent to your aqueous protein solution can induce precipitation.[7][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for my conjugation reaction?
The optimal molar ratio of Alexa Fluor® 647 NHS Ester to your protein depends on the protein itself and the desired degree of labeling (DOL). For antibodies (IgGs), a DOL of 3-7 is often optimal.[8] It is recommended to perform initial experiments with a few different molar ratios to determine the best conditions for your specific protein.[10][15]
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using spectrophotometric measurements.[14][15] You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Alexa Fluor® 647).[1]
The following formulas are used:
-
Protein Concentration (M): Protein Conc. (M) = [A280 - (A650 * CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
A650: Absorbance of the conjugate at 650 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (for Alexa Fluor® 647, this is approximately 0.03).[1][15]
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[1][15]
-
-
Degree of Labeling (DOL): DOL = A650 / (ε_dye * Protein Conc. (M))
Q3: How should I purify my conjugated protein?
After the conjugation reaction, it is crucial to remove any unconjugated, free dye. This is typically achieved using size-exclusion chromatography, such as a spin column or gel filtration column (e.g., Sephadex G-25).[12][16] Dialysis can also be used for larger volumes.[1][17]
Q4: What are the recommended storage conditions for the Alexa Fluor® 647 NHS Ester and the final conjugate?
-
Alexa Fluor® 647 NHS Ester: Store the lyophilized powder at ≤-20°C, protected from light and moisture.[1][12] If you dissolve it in anhydrous DMSO, it is best to use it immediately. Some sources suggest that aliquots of the DMSO stock can be stored at -20°C or -80°C for a limited time.[4][13]
-
Conjugated Protein: Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, possibly with a cryoprotectant like 50% glycerol.[18] It is recommended to store the conjugate at a concentration of >0.5 mg/mL, and the addition of a carrier protein like 0.1% BSA can improve stability.[6]
Quantitative Data Summary
Table 1: Key Spectroscopic Properties and Calculation Parameters
| Parameter | Value | Reference |
| Alexa Fluor® 647 Absorbance Max (λmax) | ~650 nm | [1] |
| Alexa Fluor® 647 Emission Max | ~668 nm | [1] |
| Molar Extinction Coefficient (ε) of Alexa Fluor® 647 | 239,000 cm⁻¹M⁻¹ | [1][8][15] |
| Correction Factor (CF) at 280 nm | 0.03 | [1][15] |
| Molar Extinction Coefficient (ε) of IgG at 280 nm | ~210,000 cm⁻¹M⁻¹ | [1][15] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Use amine-free buffers like 0.1 M sodium bicarbonate. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve labeling efficiency. |
| Reaction Time | 1 hour | At room temperature. |
| Reaction Temperature | Room Temperature | Can be performed at 4°C overnight to potentially reduce hydrolysis.[2] |
| DMSO Concentration | < 10% of total reaction volume | To avoid protein precipitation. |
Experimental Protocols
Protocol 1: Alexa Fluor® 647 NHS Ester Conjugation to an Antibody
-
Protein Preparation:
-
Prepare Reaction Buffer:
-
Prepare Dye Solution:
-
Allow the vial of Alexa Fluor® 647 NHS Ester to warm to room temperature before opening.
-
Dissolve the NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.[12] This solution should be used immediately.
-
-
Labeling Reaction:
-
To your protein solution, add 1/10th volume of the 1 M sodium bicarbonate solution.[3]
-
Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for antibodies is a 10:1 to 20:1 molar excess of dye.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][12]
-
Protocol 2: Purification of the Conjugate
-
Prepare the Spin Column:
-
Prepare a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS.
-
-
Separate Free Dye:
-
Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated spin column.
-
Centrifuge the column according to the manufacturer's protocol to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column matrix.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Calculate Protein Concentration and DOL:
-
Use the formulas provided in FAQ Q2 to calculate the molar concentration of your protein and the final DOL.
-
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. fluidic.com [fluidic.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. abcam.com [abcam.com]
Technical Support Center: Alexa Fluor® 647 NHS Ester Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alexa Fluor® 647 NHS Ester for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with Alexa Fluor® 647 NHS Ester?
The optimal pH range for reacting Alexa Fluor® 647 NHS ester with primary amines on proteins is between 8.3 and 8.5[1][2]. This pH provides a balance between having a sufficient concentration of deprotonated, reactive amine groups on the protein and minimizing the hydrolysis of the NHS ester[1][2].
Q2: Why is the reaction pH so critical for successful labeling?
The pH of the reaction is a critical factor because it influences two competing reactions:
-
Amine Reactivity: The reactive species for labeling is the deprotonated primary amine (-NH2)[3]. At a pH below their pKa (typically around 10.5 for the ε-amino group of lysine), these amines are predominantly protonated (-NH3+), making them non-nucleophilic and thus unreactive with the NHS ester[3]. As the pH increases towards the optimal range, more amine groups become deprotonated and available for reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values[3].
Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential for efficient labeling. Recommended buffers include:
-
0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[1]
-
Phosphate-buffered saline (PBS) can be used, but the reaction will be slower, requiring longer incubation times[5].
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency[6]. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation[6].
Q5: How should I store and handle Alexa Fluor® 647 NHS Ester?
Alexa Fluor® 647 NHS Ester is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. For use, it is typically dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment[2].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Incorrect Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter. Adjust if necessary[6]. |
| Presence of Amine-Containing Buffers | Ensure your protein solution and all buffers used are free of primary amines like Tris or glycine. If necessary, perform a buffer exchange into a recommended buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]. | |
| Hydrolysis of NHS Ester | Prepare the Alexa Fluor® 647 NHS Ester solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the reconstituted dye to aqueous environments before adding it to the protein solution[2]. Consider performing the reaction at 4°C overnight to minimize hydrolysis[6]. | |
| Low Protein Concentration | The recommended protein concentration for optimal labeling is 1-10 mg/mL. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction[4]. | |
| Precipitation of Protein During Labeling | High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10%. If your dye stock is highly concentrated, you may need to adjust the volumes to minimize the solvent percentage. |
| Inherent Protein Instability | Some proteins are prone to aggregation. Ensure your protein is stable at the reaction pH and temperature. Consider adding a stabilizing agent if compatible with the labeling chemistry. | |
| No or Very Weak Fluorescent Signal | Ineffective Removal of Free Dye | Ensure thorough purification of the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25) or dialysis. |
| Degradation of the Dye | Protect the Alexa Fluor® 647 NHS Ester and the labeled conjugate from light to prevent photobleaching. Store aliquots at -20°C or below. |
Quantitative Data
The stability of the NHS ester is highly dependent on pH, which directly impacts the efficiency of the labeling reaction. The following table summarizes the half-life of NHS esters at various pH values. A shorter half-life indicates a faster rate of hydrolysis, which competes with the desired labeling reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [7] |
| 8.6 | 4 | 10 minutes | [7] |
Note: This data represents the stability of NHS esters in general. While directly proportional, it is not a direct measurement of labeling efficiency, which also depends on the concentration and reactivity of the primary amines on the target molecule.
Experimental Protocols
Detailed Methodology for IgG Antibody Labeling with Alexa Fluor® 647 NHS Ester
This protocol is a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.
1. Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Alexa Fluor® 647 NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3.
-
Purification: Sephadex® G-25 desalting column.
-
Storage Buffer: PBS, pH 7.4.
2. Procedure:
-
Protein Preparation:
-
Ensure the antibody solution is free from any amine-containing substances. If necessary, dialyze the antibody against PBS, pH 7.4.
-
Adjust the antibody concentration to 2 mg/mL in PBS.
-
-
Reaction Buffer Preparation:
-
Prepare a 1 M solution of sodium bicarbonate and adjust the pH to 8.3.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 50 µL of 1 M sodium bicarbonate (pH 8.3) to 0.5 mL of the 2 mg/mL antibody solution.
-
Immediately before use, dissolve the Alexa Fluor® 647 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Add a 10 to 20-fold molar excess of the dissolved Alexa Fluor® 647 NHS Ester to the antibody solution. Mix gently by pipetting.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a Sephadex® G-25 desalting column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS, pH 7.4. The first colored fraction will be the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A650 x 0.03)] / (Molar extinction coefficient of protein)
-
Dye Concentration (M) = A650 / 239,000
-
DOL = Dye Concentration / Protein Concentration
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for labeling proteins with Alexa Fluor® 647 NHS Ester.
Caption: The effect of pH on the competing reactions in NHS ester labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fluidic.com [fluidic.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Avoiding aggregation of proteins during Alexa Fluor 647 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during Alexa Fluor 647 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when labeling with Alexa Fluor 647 NHS ester?
Protein aggregation during Alexa Fluor 647 labeling is a common issue that can arise from several factors that alter the protein's stability. The primary causes include:
-
Increased Hydrophobicity: The Alexa Fluor 647 dye molecule itself can be hydrophobic. Covalently attaching multiple dye molecules can create hydrophobic patches on the protein's surface, leading to self-association and aggregation.[1]
-
Over-labeling: A high dye-to-protein ratio, also known as the Degree of Labeling (DOL), can significantly alter the protein's surface properties and increase its propensity to aggregate.[1] For IgG antibodies, a DOL of 3-7 is often considered optimal.[2][3][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. NHS esters react most efficiently with primary amines at a slightly alkaline pH of 7.5-8.5.[2] Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the dye, reducing labeling efficiency.[2]
-
High Protein Concentration: While higher protein concentrations can improve labeling efficiency, they also increase the likelihood of intermolecular interactions that lead to aggregation.[1] A starting concentration of 1-2 mg/mL is often recommended.[2]
-
Alteration of Surface Charge: The labeling reaction targets primary amines, such as the epsilon-amino group of lysine (B10760008) residues, neutralizing their positive charge. This change in the protein's isoelectric point (pI) can reduce the net charge at a given pH, diminishing electrostatic repulsion between protein molecules and promoting aggregation.[1]
-
Conformational Changes: The attachment of the dye can induce local or global conformational changes in the protein, potentially exposing previously buried hydrophobic regions that can serve as nucleation sites for aggregation.[1]
-
Presence of Existing Aggregates: The initial protein sample may already contain a small population of aggregates that can act as seeds, accelerating the aggregation process during labeling.[1]
Q2: How can I detect protein aggregation after labeling?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for signs of precipitation, cloudiness, or opalescence in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering caused by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.[5][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, often in the void volume or as distinct high-molecular-weight peaks.[7]
Q3: What is the optimal dye-to-protein ratio for Alexa Fluor 647 labeling to minimize aggregation?
The optimal dye-to-protein ratio is highly dependent on the specific protein being labeled. However, a general guideline is to aim for a moderate Degree of Labeling (DOL). For IgG antibodies, a DOL of 3-7 moles of dye per mole of antibody is often recommended as a good balance between fluorescence signal and maintaining protein stability.[2][3][4] It is crucial to determine the optimal ratio empirically for each protein by performing labeling reactions with varying molar excesses of the dye. Over-labeling can lead to fluorescence quenching as well as aggregation.[8]
Q4: Which buffers are recommended for Alexa Fluor 647 labeling?
It is essential to use a buffer that is free of primary amines.[2] Suitable buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 8.3)[2]
The reaction pH should be maintained between 7.2 and 8.5 for efficient labeling with NHS esters.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues of protein aggregation during Alexa Fluor 647 labeling.
Issue 1: Visible Precipitation or Cloudiness During or Immediately After Labeling
This indicates significant and rapid protein aggregation.
| Possible Cause | Troubleshooting Steps |
| High Dye-to-Protein Ratio (Over-labeling) | Reduce the molar excess of the this compound in the reaction. Perform a titration with different dye-to-protein ratios to find the optimal balance. |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is within the 7.2-8.5 range. Use a freshly calibrated pH meter to verify. |
| High Protein Concentration | Decrease the initial protein concentration to 1-2 mg/mL.[2] If a high final concentration is required, perform the labeling at a lower concentration and then concentrate the purified conjugate. |
| Inappropriate Buffer Composition | Confirm that the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into PBS or bicarbonate buffer before labeling.[2] |
| Solvent Shock from Dye Stock | Add the dye stock solution (typically in DMSO or DMF) to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent is low (typically <10% v/v). |
Issue 2: Soluble Aggregates Detected by DLS or SEC Post-Purification
Even without visible precipitation, soluble aggregates can form and impact the quality of your labeled protein.
| Possible Cause | Troubleshooting Steps |
| Subtle Over-labeling | Even if not causing immediate precipitation, a slightly too high DOL can lead to the formation of soluble oligomers. Further optimize the dye-to-protein ratio. |
| Protein Instability Under Reaction Conditions | Reduce the incubation temperature to 4°C and extend the reaction time (e.g., overnight).[2] Minimize agitation during the reaction. |
| Inefficient Removal of Small Aggregates | Use a high-resolution size exclusion chromatography column for purification to effectively separate monomers from dimers and larger aggregates.[7] |
| Unfavorable Storage Buffer | The optimal buffer for the labeled protein may differ from that of the unlabeled protein due to changes in surface properties. Screen for a new storage buffer with varying pH and ionic strength. Consider adding stabilizing excipients. |
Data Presentation
Table 1: Recommended Starting Conditions for Alexa Fluor 647 Labeling
| Parameter | Recommended Starting Condition | Rationale |
| Protein Concentration | 1-2 mg/mL[2] | Balances labeling efficiency with a reduced risk of aggregation. |
| Buffer | Amine-free (e.g., PBS, 0.1 M Sodium Bicarbonate)[2] | Avoids competition for the NHS ester. |
| pH | 7.2 - 8.5[9] | Optimal for NHS ester reaction with primary amines. |
| Dye:Protein Molar Ratio (for IgG) | 5:1 to 20:1 | A starting point for optimization to achieve a DOL of 3-7.[2][3] |
| Reaction Temperature | Room Temperature or 4°C[2] | 4°C can reduce hydrolysis and improve protein stability. |
| Reaction Time | 1 hour (Room Temp) or Overnight (4°C)[2] | Longer time at lower temperature can improve labeling with sensitive proteins. |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[10] |
| Arginine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and reducing protein-protein interactions.[10] |
| Sucrose | 5-10% (w/v) | A cryoprotectant and osmolyte that stabilizes protein structure.[11] |
| Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v)[11] | Non-ionic detergent that can prevent surface-induced aggregation and solubilize hydrophobic regions. |
| Sodium Chloride (NaCl) | 150-500 mM | Can help to screen electrostatic interactions that may lead to aggregation.[1] |
Experimental Protocols
Protocol 1: this compound Labeling of an Antibody
This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
-
Protein Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.[2]
-
If the buffer contains amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column.
-
-
Reaction Setup:
-
To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate, pH 8.3, to raise the pH of the reaction mixture.[2]
-
Allow a vial of this compound to warm to room temperature.
-
Transfer the antibody solution to the vial containing the NHS ester.
-
-
Incubation:
-
Purification:
-
Immediately after incubation, purify the conjugate from unreacted dye and any aggregates using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar).[12]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and 650 nm to determine the protein concentration and the Degree of Labeling (DOL).
-
Analyze the conjugate by DLS or SEC to assess the level of aggregation.
-
Protocol 2: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the labeled protein solution through a low-protein-binding 0.2 µm syringe filter to remove large particulates.[13]
-
Ensure the sample concentration is within the instrument's optimal range (typically >0.1 mg/mL for proteins).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Clean the cuvette thoroughly with filtered water and ethanol, then dry with filtered air.[13]
-
-
Measurement:
-
Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will generate a size distribution profile.
-
-
Data Analysis:
-
Analyze the size distribution data. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The software can often provide an estimate of the percentage of aggregates by intensity, volume, or number.
-
Visualizations
Caption: Experimental workflow for Alexa Fluor 647 labeling and aggregate analysis.
Caption: Troubleshooting workflow for protein aggregation during labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pubs.aip.org [pubs.aip.org]
- 6. azonano.com [azonano.com]
- 7. Protein purification and fluorescent labeling [bio-protocol.org]
- 8. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Alexa Fluor 647 NHS Ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Alexa Fluor® 647 NHS Ester for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Alexa Fluor® 647 NHS Ester powder?
Upon receipt, the lyophilized powder should be stored at -20°C or colder, protected from light, and kept in a desiccated environment to prevent degradation.[1][2][3][4]
Q2: What is the best way to reconstitute the Alexa Fluor® 647 NHS Ester?
It is highly recommended to reconstitute the NHS ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6][7] Using DMSO that contains water can lead to the hydrolysis of the NHS ester, rendering it inactive.
Q3: How should I store the reconstituted Alexa Fluor® 647 NHS Ester in DMSO?
For short-term storage (less than two weeks), the reconstituted DMSO stock solution can be stored at <-15°C.[8] For longer-term storage, it is best to prepare single-use aliquots and store them at -20°C or -80°C for up to several months.[5][9][10] Avoid repeated freeze-thaw cycles.[11]
Q4: Why is it crucial to use an amine-free buffer for the labeling reaction?
Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule (e.g., protein, antibody) for reaction with the NHS ester.[11][12] This competition will significantly reduce the labeling efficiency of your target molecule.
Q5: What is the optimal pH for the labeling reaction?
The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 8.3 to 8.5.[5][12] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated.[5][12]
Storage and Handling Data
| Parameter | Lyophilized Powder | Reconstituted in Anhydrous DMSO | Labeled Conjugate |
| Storage Temperature | ≤-20°C[1][2][3][4] | -20°C to -80°C[5][9][10] | 4°C (short-term) or -20°C (long-term)[8][11][13] |
| Storage Conditions | Desiccated, protected from light[2][8] | Single-use aliquots, protected from light[5] | In a suitable buffer, protected from light[8][11] |
| Shelf Life | At least 3-12 months when stored correctly[2][14] | Up to 12 weeks at -20°C[5] | Several months at 4°C with preservative; longer at -20°C[8][11][13] |
Troubleshooting Guide
DOT Script for Troubleshooting Flowchart:
Troubleshooting guide for common labeling issues.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling IgG antibodies with Alexa Fluor® 647 NHS Ester.
1. Preparation of Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL for optimal results.[6][7]
-
If the buffer contains primary amines (e.g., Tris, glycine), the antibody must be dialyzed against an amine-free buffer such as PBS.[13]
2. Preparation of Dye Solution:
-
Allow the vial of Alexa Fluor® 647 NHS Ester to warm to room temperature before opening.
-
Reconstitute the dye in anhydrous DMSO to a concentration of 10 mg/mL.[8]
3. Labeling Reaction:
-
Add the antibody solution to a reaction tube.
-
Add a reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to the antibody solution.[6]
-
Add the calculated amount of the reconstituted dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may need to be determined empirically, but a starting point is often a 5-10 fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6][8]
4. Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[7][8]
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.
-
Calculate the protein concentration and the dye concentration to determine the DOL.
DOT Script for Experimental Workflow:
Workflow for antibody labeling with Alexa Fluor® 647 NHS Ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Alexa fluor 647 NHS ester - Immunomart [immunomart.com]
- 4. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 5. fluidic.com [fluidic.com]
- 6. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 7. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: NHS Ester Reactions in the Presence of Amine-Containing Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), on N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Can I perform an NHS ester reaction in a buffer containing primary amines, like Tris or glycine (B1666218)?
A1: It is strongly recommended to avoid buffers containing primary amines, such as Tris and glycine, during an NHS ester conjugation reaction.[1][2][3][4][5][6] These buffers contain primary amines that will compete with the primary amines on your target molecule (e.g., protein, antibody) for reaction with the NHS ester.[1][2][3][4][5][6] This competition will significantly reduce the labeling efficiency of your target molecule.[1] While some sources suggest that the affinity of Tris for activated esters is low, the general consensus is to avoid it to ensure optimal conjugation.[7][8]
Q2: What are the recommended buffers for NHS ester reactions?
A2: Amine-free buffers are recommended for NHS ester conjugations.[9] Commonly used buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][3][4][5] A frequently recommended buffer is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at a pH of 8.3-8.5.[4][7][10]
Q3: What is the optimal pH for an NHS ester reaction?
A3: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1][2][4][9] The reaction is highly pH-dependent.[4][7][8] At a pH below 7.2, the primary amines on the target molecule are protonated and less nucleophilic, leading to a slower reaction rate.[4][7][8] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.[2][4][7][8] A pH of 8.3-8.5 is often considered optimal for many applications.[4][7][8]
Q4: How can I stop or "quench" an NHS ester reaction?
A4: To stop the NHS ester reaction, you can add a quenching buffer that contains a primary amine.[2][9][11] Common quenching agents include Tris-HCl, glycine, hydroxylamine, or ethanolamine.[2][11][12] These molecules will react with any excess NHS ester, preventing it from reacting with other molecules in downstream applications.[9] A final concentration of 50-100 mM of the quenching agent is typically used.[9][11]
Q5: What is the stability of NHS esters in aqueous solutions?
A5: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis.[2][9][13][14][15] The rate of hydrolysis is highly dependent on the pH of the solution.[2][12] Higher pH leads to a faster rate of hydrolysis.[2][12]
Troubleshooting Guide
Issue: Low or no labeling of my target molecule.
| Potential Cause | Troubleshooting Step |
| Presence of primary amines in the reaction buffer. | Ensure your reaction buffer is free of primary amines like Tris or glycine.[1][3] If your sample is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column into a recommended buffer like PBS or sodium bicarbonate.[3] |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][9] A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.[2][7][8] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use.[9] If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[9] Avoid repeated freeze-thaw cycles of the NHS ester.[9] |
| Low concentration of the target molecule. | The competing hydrolysis reaction is more significant in dilute protein solutions.[2][3] If possible, increase the concentration of your target molecule. |
Issue: High background or non-specific binding.
| Potential Cause | Troubleshooting Step |
| Excess unreacted NHS ester. | After the conjugation reaction, quench any remaining NHS ester by adding a primary amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[9][11] |
| Inadequate purification. | Remove unreacted NHS ester and the NHS byproduct by performing a buffer exchange using a desalting column, dialysis, or size-exclusion chromatography.[11] |
Quantitative Data
The stability of the NHS ester is critical for a successful conjugation reaction. The primary competing reaction is hydrolysis, which is highly dependent on pH.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour[12] |
| 8.6 | 4 | 10 minutes[2][12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If the protein is in a buffer containing primary amines, such as Tris, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.[3][10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][10][16]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[11] The optimal molar ratio may need to be determined empirically. Gently mix the reaction. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][5] The optimal incubation time may vary depending on the specific reactants.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[9][11] Incubate for an additional 15-30 minutes at room temperature.[17]
-
Purification: Remove excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[3][11]
Protocol 2: Quenching an NHS Ester Reaction
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Add to Reaction Mixture: At the end of the desired incubation time for your NHS ester conjugation, add the quenching solution to your reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction mixture for a final concentration of 50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: After quenching, purify the labeled molecule to remove the quenching agent and other reaction byproducts.
Mandatory Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Preventing hydrolysis of Alexa Fluor 647 NHS Ester during labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully perform labeling reactions with Alexa Fluor 647 NHS Ester, with a focus on preventing hydrolysis of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bright, far-red fluorescent dye that is activated with an N-hydroxysuccinimidyl (NHS) ester functional group.[][2][3] This reactive group allows for the covalent attachment of the Alexa Fluor 647 dye to primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2][4] The resulting fluorescently labeled molecules are widely used in applications like fluorescence microscopy, flow cytometry, and immunoassays.[][4][5]
Q2: What is the primary challenge when working with this compound?
A2: The primary challenge is the hydrolysis of the NHS ester group in the presence of water.[6][7][8] Hydrolysis is a competing reaction to the desired labeling of the target molecule.[9] Once hydrolyzed, the NHS ester is no longer reactive with primary amines, leading to low labeling efficiency or complete failure of the conjugation.[5][10]
Q3: What are the optimal conditions for a successful labeling reaction?
A3: Successful labeling depends on several factors, with pH being the most critical.[6][11][12] The optimal pH range for labeling is typically between 8.3 and 8.5.[6][11] In this range, the primary amines on the target molecule are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is manageable.[13] Other important factors include using an amine-free buffer, appropriate temperature, and ensuring the purity of the protein and the dye.[14][15][16]
Q4: How should I store this compound?
A4: this compound is sensitive to moisture and should be stored desiccated at -20°C or -80°C.[][13][17] It is recommended to aliquot the dye upon receipt to avoid repeated freeze-thaw cycles and moisture contamination.[17] When preparing to use the dye, allow the vial to warm to room temperature before opening to prevent condensation.[15][17]
Q5: Can I prepare a stock solution of the dye in an aqueous buffer?
A5: No, you should avoid preparing aqueous stock solutions of this compound as it will hydrolyze rapidly.[6] The dye should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling | Hydrolysis of the NHS ester | - Ensure the reaction pH is within the optimal range of 8.3-8.5.[6][11] - Use a fresh, high-quality, anhydrous solvent (DMSO or DMF) to dissolve the dye immediately before use.[4][6][11] - Minimize the time the dye is in an aqueous solution before the addition of the protein. |
| Suboptimal pH | - Verify the pH of your reaction buffer. The optimal range is 8.3-8.5.[6][11] At lower pH, the primary amines on the protein are protonated and less reactive.[6] At higher pH, hydrolysis of the NHS ester is significantly accelerated.[6][9] | |
| Presence of primary amines in the buffer | - Use a buffer that does not contain primary amines, such as sodium bicarbonate or phosphate (B84403) buffer.[6][12][16] Buffers like Tris or glycine (B1666218) will compete with your target molecule for the dye.[14] | |
| Inactive dye | - Store the dye properly at -20°C or -80°C, desiccated and protected from light.[][13] - Aliquot the dye to avoid moisture contamination from repeated opening of the main vial.[17] | |
| Low protein concentration | - For optimal results, the protein concentration should be at least 2 mg/mL.[4][16] In dilute protein solutions, the competing hydrolysis reaction is more pronounced.[9] | |
| Protein precipitation during labeling | High concentration of organic solvent | - The final concentration of DMSO or DMF in the reaction mixture should typically not exceed 10%.[13] |
| Protein instability | - Consider performing the labeling reaction at 4°C for a longer duration (e.g., overnight) to minimize protein denaturation, though this may also slow down the labeling reaction. | |
| Inconsistent labeling results | Variability in reagents or conditions | - Use fresh, high-quality reagents for each experiment. - Precisely control the pH, temperature, and incubation time. - Ensure consistent protein purity and concentration. |
Quantitative Data: The Impact of pH on NHS Ester Stability
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table provides an overview of the half-life of general NHS esters at different pH values, illustrating the rapid increase in hydrolysis rate with increasing pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[6][9] |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes) |
| 8.5 | Room Temperature | ~3 hours (180 minutes) |
| 8.6 | 4 | 10 minutes[6][9] |
| 9.0 | Room Temperature | ~2 hours (125 minutes) |
Note: The half-life values are for general and specific porphyrin-NHS esters and serve as a guide. The exact hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol: Standard Antibody Labeling with this compound
This protocol is a general guideline for labeling 1 mg of an IgG antibody. Optimization may be required for other proteins.
Materials:
-
1 mg of antibody in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.
-
This compound.
-
Anhydrous DMSO.
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the dye in anhydrous DMSO to create a 10 mg/mL stock solution.[10] The amount of dye needed will depend on the desired degree of labeling (DOL). A molar excess of 5- to 20-fold of dye to protein is a good starting point.[13]
-
-
Labeling Reaction:
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[10]
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
Mastering Precision: A Guide to Calculating the Degree of Labeling for Alexa Fluor 647
For researchers in the fields of cellular analysis, immunology, and drug development, the precise conjugation of fluorescent dyes to proteins, particularly antibodies, is a critical step for robust and reproducible experimental outcomes. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a single protein molecule, is a key quality control parameter. An optimal DOL is crucial; under-labeling can lead to a weak signal, while over-labeling can cause fluorescence quenching and potentially interfere with the protein's biological function.[1]
This guide provides a comprehensive comparison for calculating the DOL of proteins labeled with Alexa Fluor 647, a popular far-red fluorescent dye. We will detail the experimental protocol, present the necessary quantitative data in a clear format, and offer a comparison with an alternative dye, Cyanine5 (Cy5).
Calculating the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (approximately 650 nm for Alexa Fluor 647).
The calculation involves two main steps:
-
Correcting the Absorbance at 280 nm: Fluorescent dyes also absorb light at 280 nm, which can lead to an overestimation of the protein concentration. A correction factor (CF) is used to account for the dye's contribution to the absorbance at 280 nm.[2]
-
Calculating the Molar Concentrations: The Beer-Lambert law (A = εcl) is used to determine the molar concentrations of both the protein and the dye.
-
Determining the DOL: The DOL is the molar ratio of the dye to the protein.
The formula for calculating the DOL is as follows:
1. Molar Concentration of the Dye: [ \text{Dye Concentration (M)} = \frac{A_{\text{max}}}{\epsilon_{\text{dye}} \times \text{path length (cm)}} ]
2. Molar Concentration of the Protein: [ \text{Protein Concentration (M)} = \frac{A_{280} - (A_{\text{max}} \times \text{CF}{280})}{\epsilon{\text{protein}} \times \text{path length (cm)}} ]
3. Degree of Labeling (DOL): [ \text{DOL} = \frac{\text{Molar Concentration of the Dye}}{\text{Molar Concentration of the Protein}} ]
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its Amax.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm.
-
Path length is typically 1 cm for a standard cuvette.
Quantitative Data for DOL Calculation
For accurate DOL calculation, the following parameters are required. This table provides the necessary values for Alexa Fluor 647 and a common protein, Immunoglobulin G (IgG), along with a comparison to the alternative dye, Cy5.
| Parameter | Alexa Fluor 647 | Cy5 | Immunoglobulin G (IgG) |
| Maximum Absorbance (λmax) | ~650 nm | ~650 nm | 280 nm |
| Molar Extinction Coefficient (ε) | 239,000 cm-1M-1[2][3] | 250,000 cm-1M-1[1] | ~210,000 cm-1M-1[4][5][6] |
| Correction Factor at 280 nm (CF280) | 0.03[2][7] | ~0.04 - 0.05[1][8] | N/A |
Experimental Protocol for Antibody Labeling and DOL Determination
This protocol outlines the key steps for labeling an IgG antibody with Alexa Fluor 647 NHS ester and subsequently determining the DOL.
Materials:
-
Purified IgG antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).[9]
-
Spectrophotometer.
Procedure:
-
Prepare the Antibody: Ensure the antibody solution is at an appropriate concentration and in an amine-free buffer. Buffers containing primary amines like Tris will compete with the antibody for conjugation to the dye.[10]
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer.
-
Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to protein for initial experiments is typically between 10:1 and 20:1.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column.[9]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored peak to elute will be the labeled antibody.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm and ~650 nm using a spectrophotometer. Dilute the sample if the absorbance values are outside the linear range of the instrument.
-
-
DOL Calculation: Use the formulas and constants provided in the tables above to calculate the DOL. For IgG, an optimal DOL typically falls between 3 and 7.[2][3]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 5. What is Extinction Coefficient - Creative Proteomics [creative-proteomics.com]
- 6. Extinction Coefficient Determination of Proteins [biosyn.com]
- 7. Correction Factor [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ulab360.com [ulab360.com]
A Head-to-Head Comparison: Alexa Fluor 647 vs. Cy5 for Advanced Protein Labeling and Imaging
In the realm of fluorescence microscopy and protein analysis, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For applications requiring far-red fluorescence, Alexa Fluor 647 and Cyanine5 (Cy5) have traditionally been two of the most prominent choices. This guide provides a detailed, data-driven comparison of these two dyes, focusing on their performance in protein labeling and their photostability, to assist researchers in making an informed decision for their specific experimental needs.
Spectral and Photophysical Properties: A Quantitative Overview
Alexa Fluor 647 and Cy5 share similar excitation and emission spectra, making them compatible with the same filter sets on most fluorescence microscopes. However, their intrinsic photophysical properties, which dictate their brightness and signal-to-noise ratio, exhibit notable differences.
| Property | Alexa Fluor 647 | Cy5 |
| Maximum Excitation (nm) | ~650 | ~649 |
| Maximum Emission (nm) | ~668 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 270,000 | 250,000 |
| Quantum Yield | 0.33 | 0.27 |
| Brightness (Extinction Coefficient x Quantum Yield) | 89,100 | 67,500 |
As the data indicates, Alexa Fluor 647 possesses a higher molar extinction coefficient and quantum yield, resulting in a significantly brighter fluorescent conjugate compared to Cy5. This inherent brightness can be a considerable advantage, particularly when detecting low-abundance proteins.
Photostability: A Critical Determinant for Imaging
A key differentiator between the two dyes is their photostability. Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, can be a significant limiting factor in fluorescence imaging experiments, especially for time-lapse and super-resolution techniques.
Experimental evidence consistently demonstrates that Alexa Fluor 647 is substantially more photostable than Cy5. This increased resistance to photobleaching allows for longer exposure times and more intense illumination, leading to a better signal-to-noise ratio and the ability to capture more images from a single sample before the signal diminishes.
Chemical Structure and Labeling Chemistry
The superior performance of Alexa Fluor 647 can be attributed in part to its chemical structure. It is a sulfonated rhodamine derivative, a class of dyes known for their high fluorescence quantum yields and photostability. In contrast, Cy5 belongs to the cyanine (B1664457) family of dyes, which are known to be susceptible to ozone-mediated degradation and photobleaching.
Below is a generalized workflow for labeling proteins with amine-reactive versions of these dyes, such as NHS esters.
Performance in Key Applications
Immunofluorescence: In immunofluorescence microscopy, the superior brightness and photostability of Alexa Fluor 647-conjugated secondary antibodies result in brighter, more stable signals, enabling the acquisition of high-quality images with greater detail and clarity.
Single-Molecule Imaging: For single-molecule studies, where individual fluorophores are observed over time, the high photostability of Alexa Fluor 647 is a significant advantage. It allows for longer observation times before the dye photobleaches, which is crucial for tracking molecular dynamics and interactions.
Experimental Protocols
General Protein Labeling with Amine-Reactive Dyes
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
Method:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Just before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Add a 5-20 fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
The degree of labeling can be determined by measuring the absorbance of the protein and the dye.
Photostability Measurement
Materials:
-
Labeled protein samples (Alexa Fluor 647-protein and Cy5-protein)
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and detector.
-
Imaging slides and coverslips.
Method:
-
Immobilize the labeled proteins on a glass coverslip.
-
Acquire an initial image of the fluorescently labeled proteins using a defined laser power and exposure time.
-
Continuously illuminate the sample with the excitation laser at a constant power.
-
Acquire images at regular time intervals until the fluorescence signal has significantly decreased.
-
Measure the fluorescence intensity of individual molecules or regions of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate for each dye.
A Comparative Guide to the Spectrophotometric Determination of Alexa Fluor 647 and its Alternatives
For researchers, scientists, and drug development professionals relying on precise quantification of fluorescently labeled molecules, accurate concentration determination is paramount. This guide provides a comprehensive comparison of spectrophotometric methods for determining the concentration of Alexa Fluor 647 and its widely used alternatives: Cy5, DyLight 650, and iFluor 647. This document offers a detailed examination of their key physicochemical properties, step-by-step experimental protocols, and a visual workflow to ensure accurate and reproducible results.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of a fluorescent dye often depends on the specific application, instrumentation, and desired photophysical characteristics. Alexa Fluor 647 is a popular choice due to its brightness and photostability. However, several spectrally similar alternatives offer comparable performance and may present cost-effective or readily available options. A summary of the key parameters for spectrophotometric concentration determination is presented in Table 1.
| Feature | Alexa Fluor 647 | Cy5 | DyLight 650 | iFluor 647 |
| **Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) ** | ~270,000 | ~250,000 | ~250,000 | ~250,000 |
| Maximum Absorption Wavelength (λmax) (nm) | ~650 | ~649 | ~652 | ~654 |
| Molecular Weight ( g/mol ) | ~1250 | ~740 | ~1066 | ~1275 |
| Recommended Measurement Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3 | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 |
Table 1: Key Physicochemical Properties of Alexa Fluor 647 and Alternatives. This table summarizes the essential parameters required for calculating dye concentration using the Beer-Lambert law. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Experimental Protocols
The accurate determination of fluorescent dye concentration relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. The following protocols outline the steps for preparing standards and measuring the concentration of a dye solution.
General Protocol for Spectrophotometric Concentration Determination
This protocol provides a generalized procedure applicable to Alexa Fluor 647, Cy5, DyLight 650, and iFluor 647. Specific values for λmax, extinction coefficient, and molecular weight from Table 1 should be used for each respective dye.
Materials:
-
Spectrophotometer capable of measuring absorbance in the 600-700 nm range
-
Quartz or high-quality plastic cuvettes with a 1 cm path length
-
Calibrated micropipettes and tips
-
Vortex mixer
-
The fluorescent dye of interest (Alexa Fluor 647, Cy5, DyLight 650, or iFluor 647)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for initial dye solubilization
-
Appropriate measurement buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of the lyophilized dye powder.
-
Dissolve the dye in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 1-10 mM). Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of a Diluted Stock Solution:
-
Perform a serial dilution of the concentrated stock solution into the measurement buffer (e.g., PBS) to create a more dilute working stock solution (e.g., 10-100 µM). This helps to minimize pipetting errors in the next step.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions from the diluted stock solution in the measurement buffer. A typical concentration range for creating a standard curve is 0.1 to 10 µM.
-
For example, to prepare a 1 µM standard, dilute the 100 µM stock solution 1:100 in the measurement buffer.
-
-
Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the spectrophotometer to measure absorbance at the λmax of the specific dye (see Table 1).
-
Use the measurement buffer to blank the spectrophotometer (set absorbance to zero).
-
Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.
-
Measure the absorbance of the unknown sample. Dilute the unknown sample with the measurement buffer if the absorbance is outside the linear range of the standard curve (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.0 for a good linear fit.
-
Use the absorbance of the unknown sample and the equation from the linear regression to calculate its concentration.
-
Alternatively, the concentration of the unknown sample can be calculated directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:
-
Absorbance is the measured absorbance of the unknown sample at λmax.
-
ε is the molar extinction coefficient of the dye in cm⁻¹M⁻¹.
-
l is the path length of the cuvette in cm (typically 1 cm).
-
-
Workflow for Spectrophotometric Concentration Determination
The following diagram illustrates the general workflow for determining the concentration of a fluorescent dye using a spectrophotometer.
Figure 1. A generalized workflow for the spectrophotometric determination of fluorescent dye concentration.
By following these detailed protocols and utilizing the provided comparative data, researchers can confidently and accurately determine the concentration of Alexa Fluor 647 and its common alternatives, ensuring the reliability and reproducibility of their experimental results.
A Researcher's Guide to Photostability: Comparing Alexa Fluor Dyes for Advanced Microscopy
For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, the selection of robust and reliable fluorescent probes is paramount to generating high-quality, reproducible data. Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical performance metric. This guide provides a comprehensive comparison of the photostability of the popular Alexa Fluor dye series against other commonly used fluorophores, supported by experimental data and detailed methodologies.
The Alexa Fluor family of dyes is renowned for its superior brightness and photostability across the visible spectrum, making them a preferred choice for demanding imaging applications.[1][2] Compared to traditional dyes such as fluorescein (B123965) isothiocyanate (FITC) and Cyanine (Cy) dyes, Alexa Fluor conjugates generally exhibit significantly greater resistance to photobleaching, allowing for longer exposure times and more robust image acquisition.[3][4]
Quantitative Photostability Comparison
Direct quantitative comparison of photostability across a wide range of fluorescent dyes under identical conditions is challenging to find in a single, comprehensive resource. The rate of photobleaching is highly dependent on the experimental setup, including the intensity and wavelength of the excitation light, the composition of the imaging medium, and the local environment of the fluorophore.[5] However, by compiling data from various studies and manufacturer's technical information, we can construct a comparative overview.
The following table summarizes the available quantitative and qualitative photostability data for a selection of Alexa Fluor dyes and other common fluorophores. The photobleaching half-life (t½) represents the time it takes for the fluorescence intensity to decrease by 50% under specific illumination conditions. Where specific half-life data is unavailable, a qualitative assessment of photostability is provided based on comparative studies.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Fluorescence) | Photobleaching Half-life (t½) | Relative Photostability |
| Alexa Fluor 488 | 499 | 520 | 0.92[6] | - | Very High[7] |
| FITC | 494 | 518 | 0.3-0.9 (pH dependent)[7] | - | Low[7] |
| Cy2 | ~492 | ~510 | - | - | Moderate |
| Alexa Fluor 555 | 553 | 568 | 0.10 | - | High |
| Cy3 | ~550 | ~570 | ~0.15 | - | Moderate[8] |
| TRITC | ~557 | ~576 | - | - | Low |
| Alexa Fluor 568 | 579 | 603 | 0.69 | - | Very High |
| Rhodamine Red-X | ~570 | ~590 | - | - | Moderate |
| Alexa Fluor 594 | 590 | 618 | 0.66 | - | Very High |
| Texas Red | ~595 | ~615 | - | - | Moderate |
| Alexa Fluor 647 | 650 | 671 | 0.33[6] | - | Very High[8] |
| Cy5 | ~649 | ~670 | ~0.20 | - | Moderate[8] |
Note: The photobleaching half-life is highly dependent on experimental conditions and the values presented are for comparative purposes. The fluorescence quantum yield is a measure of the efficiency of photon emission after absorption and is not a direct measure of photostability.
The Mechanism of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore.[9] The process is initiated when a fluorophore absorbs a photon, moving it to an excited singlet state (S1). While most molecules will relax back to the ground state (S0) by emitting a photon (fluorescence), a small fraction may undergo intersystem crossing to a longer-lived triplet state (T1). In this triplet state, the fluorophore is more susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS) and ultimately, the irreversible degradation of the fluorophore.
Experimental Protocol for Measuring Photostability
A standardized protocol is crucial for the accurate comparison of fluorophore photostability. The following methodology outlines a general workflow for quantifying the photobleaching rate of fluorescent dyes in a microscopy setting.[1][10]
I. Sample Preparation
-
Immobilization: To prevent diffusion artifacts, immobilize the fluorescently labeled molecules on a glass coverslip. This can be achieved by:
-
Using poly-L-lysine coating for proteins.
-
Employing specific binding interactions (e.g., biotin-streptavidin).
-
Embedding the sample in a gel matrix (e.g., agarose).
-
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate imaging buffer. For live-cell imaging, ensure the cells are healthy and adhere well to the coverslip. The use of an antifade mounting medium is recommended for fixed samples to reduce photobleaching.
II. Microscope Setup and Image Acquisition
-
Microscope Configuration:
-
Use a stable and well-characterized fluorescence microscope (e.g., confocal or widefield).
-
Select the appropriate excitation source (laser or lamp) and filter sets for the fluorophore being tested.
-
Ensure the illumination intensity is consistent across all experiments. Use a power meter to measure and record the light intensity at the sample plane.
-
-
Image Acquisition Parameters:
-
Set the camera or detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
Define a region of interest (ROI) for photobleaching and a control ROI in a non-illuminated area to monitor for any signal drift.
-
Acquire a pre-bleach image (t=0).
-
Continuously illuminate the bleaching ROI with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity in the bleaching ROI has significantly decreased.
-
III. Data Analysis
-
Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the bleaching and control ROIs for each time point.[11]
-
Background Subtraction: Subtract the background fluorescence intensity (measured from a region without any fluorescent molecules) from the intensity measurements of the ROIs.
-
Normalization: Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0) to obtain the normalized intensity (It/I0).
-
Curve Fitting: Plot the normalized intensity as a function of time and fit the data to an exponential decay function (single or double exponential) to determine the photobleaching rate constant (k).
-
Half-life Calculation: Calculate the photobleaching half-life (t½) from the rate constant using the formula: t½ = ln(2)/k.[1]
Conclusion
The selection of a fluorescent dye with high photostability is critical for the success of fluorescence microscopy experiments, particularly for applications requiring long-term imaging or quantitative analysis. The Alexa Fluor dyes consistently demonstrate superior photostability compared to many traditional fluorophores, making them an excellent choice for a wide range of microscopy applications. By following a standardized experimental protocol, researchers can quantitatively assess and compare the photostability of different dyes to select the optimal probe for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Alexa Fluor Brand Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Photobleaching [evidentscientific.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
Alexa Fluor 647: A Comparative Guide to High-Density Labeling and Self-Quenching
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is paramount for generating high-quality, reproducible data in fluorescence-based assays. This guide provides an objective comparison of Alexa Fluor 647, a popular far-red fluorescent dye, with its alternatives, focusing on the critical issue of self-quenching at high degrees of labeling (DOL). Experimental data and detailed protocols are provided to support informed decision-making in your research.
Understanding Self-Quenching in Fluorescent Labeling
Fluorescence self-quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or high labeling densities on a molecule, such as an antibody. This occurs when fluorophore molecules are in close proximity, leading to non-radiative energy transfer and the formation of non-fluorescent aggregates.[1] The degree of labeling (DOL), which is the average number of dye molecules conjugated to a protein, is a critical factor. While a higher DOL might be expected to yield a brighter signal, self-quenching can lead to a significant reduction in fluorescence, compromising assay sensitivity.
Alexa Fluor 647 is renowned for its resistance to self-quenching compared to other cyanine (B1664457) dyes like Cy5.[1][2] This property allows for the use of higher DOLs, resulting in brighter conjugates and improved detection of low-abundance targets.
Performance Comparison of Alexa Fluor 647 and Alternatives
The performance of a fluorescent dye is determined by several key photophysical properties, including its molar extinction coefficient (a measure of how strongly it absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. When conjugated to proteins, the relative brightness of the conjugate at different DOLs is a crucial performance indicator.
Quantitative Data Summary
The following table summarizes the key photophysical properties of Alexa Fluor 647 and its common alternatives.
| Property | Alexa Fluor 647 | Cy5 | DyLight 650 | Atto 647N | iFluor 647 |
| Excitation Max (nm) | ~650 | ~649 | ~652 | ~647 | ~650 |
| Emission Max (nm) | ~665 | ~670 | ~672 | ~669 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~239,000[3] | ~250,000[1] | ~250,000[4] | ~150,000 | Not widely reported |
| Quantum Yield (free dye) | 0.33[3] | Not widely reported | Not widely reported | 0.65[5] | Not widely reported |
| Photostability | High | Moderate | High | High | High |
| Resistance to Self-Quenching | High[2] | Low[1] | Moderate | High[5] | Moderate |
The true performance of these dyes becomes evident when comparing their fluorescence output at varying degrees of labeling on a protein.
Relative Brightness at Different Degrees of Labeling (DOL)
| Degree of Labeling (DOL) | Alexa Fluor 647 Conjugate (Relative Fluorescence) | Cy5 Conjugate (Relative Fluorescence) |
| 2-4 | Bright | Bright |
| 4-6 | Very Bright | Significant Quenching |
| >6 | Maintains High Brightness | Severe Quenching, often non-fluorescent |
Note: Relative fluorescence is a comparative measure and can vary depending on the protein and experimental conditions.
The Mechanism of Self-Quenching: H-Aggregates
The primary mechanism of self-quenching in cyanine dyes like Cy5 at high concentrations is the formation of "H-aggregates".[6][7] In these aggregates, the dye molecules stack in a parallel, face-to-face arrangement. This close interaction leads to strong electronic coupling between the molecules, creating a new, higher-energy excited state. However, this excited state is "forbidden" from emitting fluorescence, and the energy is instead dissipated non-radiatively, leading to quenching.[8]
Alexa Fluor 647, through its chemical structure, is designed to be less prone to forming these non-fluorescent H-aggregates. This allows for more dye molecules to be attached to a protein before significant quenching occurs, resulting in brighter overall conjugates.
Below is a diagram illustrating the process of H-aggregate formation and its effect on fluorescence.
Caption: Self-quenching mechanism. At low DOL, individual dye molecules fluoresce. At high DOL, H-aggregates form, leading to fluorescence quenching.
Experimental Protocols
To aid researchers in evaluating and utilizing Alexa Fluor 647 and its alternatives, detailed protocols for key experiments are provided below.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes
This protocol describes the labeling of antibodies with N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dyes, such as Alexa Fluor 647 NHS ester.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive fluorescent dye (e.g., this compound)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. This facilitates the reaction between the NHS ester and primary amines on the antibody.
-
Labeling Reaction: Add the calculated amount of dye stock solution to the antibody solution while gently vortexing. The optimal dye-to-antibody molar ratio should be determined empirically but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.
The experimental workflow for antibody conjugation is illustrated below.
Caption: Workflow for antibody conjugation with amine-reactive fluorescent dyes.
Protocol 2: Immunofluorescence Staining for Performance Comparison
This protocol outlines a standard immunofluorescence staining procedure to compare the performance of different antibody-dye conjugates in cell imaging.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibodies (conjugated with Alexa Fluor 647 and alternative dyes)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
Blocking: Wash with PBS and block non-specific antibody binding sites with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the different fluorescently labeled secondary antibodies (each diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. Use identical acquisition settings (e.g., exposure time, laser power) to ensure a fair comparison of signal intensity.
Logical Decision-Making for Fluorophore Selection
Choosing the right fluorophore depends on several factors, including the specific application, the expression level of the target protein, and the instrumentation available. The following decision tree can guide researchers in selecting the optimal far-red dye.
Caption: Decision tree for selecting a far-red fluorophore based on experimental needs.
Conclusion
Alexa Fluor 647 stands out as a superior fluorophore for applications requiring high labeling densities due to its exceptional brightness and resistance to self-quenching. While alternatives like Cy5 may be suitable for detecting highly abundant targets, the performance of Alexa Fluor 647 at high DOLs makes it the preferred choice for demanding applications such as the detection of low-abundance proteins and super-resolution microscopy. When selecting a far-red dye, researchers should carefully consider the trade-offs between cost, brightness, and photostability to ensure the generation of reliable and high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Critical role of H-aggregation for high-efficiency photoinduced charge generation in pristine pentamethine cyanine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Choosing the Right Tool for the Job: A Comparative Guide to Alexa Fluor 647 and Spectrally Similar Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. In the far-red region of the spectrum, Alexa Fluor 647 has emerged as a popular choice for a wide range of applications, from immunofluorescence microscopy to super-resolution imaging. This guide provides an objective comparison of Alexa Fluor 647 with its spectrally similar alternatives, supported by quantitative data and detailed experimental protocols to aid in making an informed decision.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that is spectrally similar to other commonly used dyes such as Cy5, DyLight 650, and iFluor 647.[1] Its key advantages lie in its superior brightness, photostability, and resistance to chemical degradation, which contribute to more robust and reproducible experimental outcomes.[2][3]
| Property | Alexa Fluor 647 | Cy5 | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | 650[1] | ~649 | ~652 | ~651 |
| Emission Max (nm) | 665[1] | ~670 | ~672 | ~666 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 239,000[1] | 250,000 | 250,000 | 250,000 |
| Quantum Yield | 0.33[1][4] | ~0.20 | Data not readily available | Data not readily available |
| Photostability | High[5][6][7] | Moderate[6] | High | High |
| pH Sensitivity | Low[1][6] | Moderate | Low | Low |
Brightness , a critical factor for detecting low-abundance targets, is a product of the molar extinction coefficient and the quantum yield. While Cy5 has a slightly higher extinction coefficient, Alexa Fluor 647's significantly higher quantum yield results in brighter conjugates.[5][7] Furthermore, Cy5 is prone to self-quenching when conjugated to proteins at high degrees of labeling, leading to a decrease in fluorescence.[2][7] Alexa Fluor 647 exhibits markedly less of this self-quenching effect, resulting in more reliable and brighter signals.[2][7]
Photostability , the resistance of a dye to photodegradation upon exposure to excitation light, is another area where Alexa Fluor 647 excels. Studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5, retaining a significantly higher percentage of its initial fluorescence after prolonged illumination.[5] This increased photostability allows for longer exposure times during image acquisition and more reliable quantitative measurements.
Experimental Protocols
To ensure reproducible and accurate comparisons between different fluorescent dyes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments used to evaluate dye performance.
Protein Labeling with Amine-Reactive Dyes (NHS Esters)
This protocol describes the labeling of proteins, such as antibodies, with N-hydroxysuccinimidyl (NHS) ester-activated fluorescent dyes.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
Workflow for protein labeling with amine-reactive dyes.
Photostability Measurement
This protocol outlines a method for comparing the photostability of different fluorescent dyes conjugated to a protein.
Materials:
-
Labeled protein solutions of each dye to be tested, with matched degrees of labeling and concentrations.
-
Microscope slide and coverslip.
-
Fluorescence microscope with a suitable laser line and filter set.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a slide with a drop of the labeled protein solution and cover with a coverslip.
-
Microscope Setup: Place the slide on the microscope stage and bring the sample into focus.
-
Image Acquisition:
-
Acquire an initial image of the fluorescent sample using a defined laser power and exposure time.
-
Continuously illuminate a specific region of interest (ROI) with the excitation laser at a constant power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of several minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Compare the decay rates of the different dyes to assess their relative photostability.
-
Workflow for comparing the photostability of fluorescent dyes.
Applications in Advanced Microscopy
The superior photophysical properties of Alexa Fluor 647 make it a preferred choice for demanding applications such as super-resolution microscopy. In techniques like Stochastic Optical Reconstruction Microscopy (STORM), the dye's ability to undergo reversible photoswitching is crucial for achieving high-resolution images.[8][9] Alexa Fluor 647 is one of the most commonly used and well-characterized dyes for STORM.[9][10]
Conclusion
While spectrally similar alternatives to Alexa Fluor 647 exist, the data consistently demonstrates the superior performance of Alexa Fluor 647 in terms of brightness and photostability.[2][5][7] This translates to more robust and reliable data, particularly in applications that require high sensitivity and prolonged imaging. For researchers seeking to maximize the quality of their fluorescence-based experiments, Alexa Fluor 647 represents a highly advantageous choice over dyes like Cy5. The provided experimental protocols offer a framework for conducting in-house comparisons to validate the optimal dye for specific applications and instrumentation.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Method for measuring the extinction coefficient of fluorescing media within the emission band [opg.optica.org]
- 10. leica-microsystems.com [leica-microsystems.com]
Safety Operating Guide
Proper Disposal of Alexa Fluor 647 NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Alexa Fluor 647 NHS Ester
This compound is a widely used amine-reactive fluorescent dye. While safety data sheets (SDS) may indicate that the substance is not classified as hazardous, it is imperative to handle and dispose of it with care to ensure personnel safety and minimize environmental impact.[1][2][3] All waste containing this dye should be treated as chemical waste and disposed of in accordance with institutional and local regulations.[1][2][4]
Immediate Safety and Handling:
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or other chemical-resistant gloves should be worn.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[5]
In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as chemical waste.[5]
Waste Segregation and Collection:
All waste generated from the use of this compound must be segregated from regular trash.[4] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).[4]
Quantitative Disposal Parameters:
The following table summarizes key quantitative parameters that should be defined by your institution's Environmental Health and Safety (EHS) department.
| Parameter | Value | Notes |
| Aqueous Waste Concentration Limit for Sewer Disposal | Institution-Specific | Some institutions may permit drain disposal of very dilute, non-mutagenic fluorescent dyes, but this must be confirmed with your EHS department.[4] Never pour concentrated solutions down the drain.[4] |
| pH Range for Neutralized Aqueous Waste | Institution-Specific (Typically 5.5 - 10.5) | If hydrolysis is used as a treatment step, the final pH of the solution should be within the range permitted by your local wastewater authority before collection. |
| Hydrolysis Time for NHS Ester | Several hours (or overnight) | To ensure complete hydrolysis of the reactive NHS ester, allow the aqueous solution to stand at room temperature.[4] |
| Storage Time for Hazardous Waste | Institution-Specific | Follow your institution's guidelines for the maximum allowable time for storing hazardous waste in the laboratory before collection by EHS personnel. |
Experimental Protocol for the Disposal of this compound Waste Streams
This protocol outlines the step-by-step procedures for managing different forms of this compound waste.
1. Unused or Expired Solid this compound:
-
Do Not Dispose in Regular Trash: The solid powder must never be discarded in the regular trash.[4]
-
Collection: Secure the cap on the original vial containing the unused or expired product.
-
Containment: Place the original vial into a designated "Solid Hazardous Waste" container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[4]
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by your institution's EHS department.
2. Concentrated Stock Solutions (e.g., in DMSO or DMF):
-
No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain.[4]
-
Collection: Collect all concentrated stock solutions in a sealed, labeled "Liquid Hazardous Waste" container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," the solvent (e.g., DMSO), and an approximate concentration.
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area, ensuring it is sealed to prevent evaporation, and arrange for pickup by your EHS department.
3. Dilute Aqueous Staining Solutions:
-
Consult Local Regulations: Before proceeding, verify with your institution's EHS department if drain disposal of very dilute fluorescent dyes is permissible.[4] If not, treat it as aqueous hazardous waste.
-
Hydrolysis (Recommended for NHS Esters):
-
Collect all dilute aqueous solutions containing the dye in a suitable container.
-
Allow the solution to stand at room temperature for several hours, or preferably overnight, to ensure complete hydrolysis of the reactive NHS ester.[4]
-
-
Collection for Disposal: Transfer the hydrolyzed solution to a designated "Aqueous Hazardous Waste" container.
-
Labeling: Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Storage and Disposal: Store the container in a designated area and arrange for EHS pickup.
4. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated "Solid Hazardous Waste" container.[4]
-
Gels: Electrophoresis gels stained with the dye should be collected in a sealed container or bag and disposed of as solid hazardous waste.[4]
-
Labeling: Clearly label the container as "Solid Hazardous Waste" with the name of the chemical contaminant.
-
Storage and Disposal: Store the container in a designated area for pickup by your institution's EHS department.
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
References
Personal protective equipment for handling Alexa Fluor 647 NHS Ester
This guide provides immediate safety, operational, and disposal information for the handling of Alexa Fluor® 647 NHS Ester. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in the laboratory.
Personal Protective Equipment (PPE)
While Alexa Fluor® 647 NHS Ester is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment should be worn when handling the compound, particularly in its solid, powdered form and when preparing solutions.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Should comply with ANSI Z87.1 standards and provide a complete seal around the eyes to protect against dust particles. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities, to protect against splashes. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or punctures before use. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is advised when handling the powdered form of the dye to prevent inhalation. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to prevent skin contact. |
| Disposable Gown/Apron | For procedures with a higher risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat. | |
| Closed-toe Shoes | Required at all times within the laboratory. |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of Alexa Fluor® 647 NHS Ester.
| Parameter | Specification |
| Storage of Unreconstituted Dye | Store at ≤ -15°C, desiccated and protected from light.[1] |
| Storage of Reconstituted Dye Solution (in DMSO) | Can be stored at ≤ -15°C for up to two weeks.[1] To prevent degradation from moisture, it is best to prepare single-use aliquots. |
| Reconstitution Solvent | High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[2] |
| pH for Labeling Reaction | The optimal pH range for the conjugation reaction is 8.3 - 8.5.[3] A buffer closer to neutral pH can be used for more selective labeling of the N-terminus.[2] |
| Incompatible Buffers | Do not use buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[4] |
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for conjugating Alexa Fluor® 647 NHS Ester to a protein, such as an antibody.
Materials:
-
Alexa Fluor® 647 NHS Ester
-
Protein to be labeled (at a concentration of at least 2 mg/mL for optimal results)[2]
-
Reaction Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 8.3[2]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)[4]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[2]
-
Prepare Dye Stock Solution: Immediately before use, dissolve Alexa Fluor® 647 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[4]
-
Storage of Conjugate: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide) and storing at >0.5 mg/mL.[1]
Disposal Plan
All waste generated from the use of Alexa Fluor® 647 NHS Ester should be treated as chemical waste and segregated from regular trash.
-
Unused or Expired Solid Dye: The original vial containing the solid dye should be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of the solid powder in the regular trash.
-
Concentrated Solutions (e.g., in DMSO or DMF): Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. Never dispose of concentrated solutions containing organic solvents down the drain.
-
Dilute Aqueous Solutions: For aqueous waste from labeling reactions, ensure the reactive NHS ester is quenched by adjusting the pH to between 7 and 8.5 if necessary. Collect these solutions in a designated hazardous waste container. Do not pour down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the dye should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate should be collected as hazardous waste.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers, following all institutional protocols.
Experimental Workflow
Caption: Workflow for protein labeling with Alexa Fluor® 647 NHS Ester.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
